molecular formula C12H12O2 B12568713 6-Iso-propylchromone CAS No. 288399-58-6

6-Iso-propylchromone

Katalognummer: B12568713
CAS-Nummer: 288399-58-6
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: JAOKDOBMLZKVKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iso-propylchromone serves as a fundamental chemical scaffold in medicinal chemistry and drug discovery research. Its core value lies in its role as a precursor for synthesizing diverse novel compounds with significant biological potential. Recent scientific investigations highlight the promise of its derivatives, particularly 6-isopropyl-3-formyl chromone, as anti-diabetic agents. In silico studies have demonstrated that this derivative acts as a potent inhibitor of insulin-degrading enzyme (IDE), a key therapeutic target for Type 2 Diabetes. It exhibited a strong binding affinity for IDE, outperforming known reference standards in computational models . Beyond diabetic research, the 6-isopropylchromone structure is a versatile building block for developing substances investigated for anti-inflammatory, anticancer, and antiviral properties . Its inherent reactivity allows researchers to perform various chemical transformations, making it an invaluable intermediate for exploring new chemical space and developing potential lead compounds for therapeutic applications . This product is intended for research purposes in a controlled laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

288399-58-6

Molekularformel

C12H12O2

Molekulargewicht

188.22 g/mol

IUPAC-Name

6-propan-2-ylchromen-4-one

InChI

InChI=1S/C12H12O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3

InChI-Schlüssel

JAOKDOBMLZKVKM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC2=C(C=C1)OC=CC2=O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Isopropylchromone from 2-Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 6-isopropylchromone from 2-hydroxyacetophenones. The document details the core chemical transformations, offers detailed experimental protocols for key reactions, and presents quantitative data in a structured format for ease of comparison.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring and synthetic bioactive molecules. The 6-isopropylchromone scaffold, in particular, is of significant interest in medicinal chemistry and drug development due to its presence in compounds exhibiting a range of pharmacological activities. The synthesis of this scaffold typically commences from appropriately substituted 2-hydroxyacetophenones, which undergo cyclization to form the chromone ring. This guide will focus on three principal and well-established methodologies for this transformation: the Vilsmeier-Haack reaction, the Baker-Venkataraman rearrangement, and the Kostanecki-Robinson reaction.

Core Synthetic Methodologies

The synthesis of 6-isopropylchromone from a 2-hydroxyacetophenone precursor, namely 2-hydroxy-4-isopropylacetophenone, can be achieved through several key synthetic strategies. Each method offers distinct advantages and proceeds through different intermediates.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including substituted 2-hydroxyacetophenones.[1][2][3] In the context of chromone synthesis, the reaction proceeds via a double formylation of the 2-hydroxyacetophenone, followed by cyclization and dehydration to yield a 3-formylchromone.[4] For the synthesis of 6-isopropylchromone, a subsequent deformylation step would be required. However, the direct synthesis of 3-formyl-6-isopropylchromone is a valuable pathway to functionalized derivatives.[5][6]

Reaction Pathway:

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] This electrophilic reagent then reacts with the activated aromatic ring of 2-hydroxy-4-isopropylacetophenone.

Vilsmeier_Haack cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 2_hydroxy_4_isopropylacetophenone 2-Hydroxy-4-isopropylacetophenone Iminium_intermediate Iminium Intermediate 2_hydroxy_4_isopropylacetophenone->Iminium_intermediate Reacts with Vilsmeier Reagent DMF_POCl3 DMF, POCl₃ Vilsmeier_reagent Vilsmeier Reagent DMF_POCl3->Vilsmeier_reagent Forms 3_formyl_6_isopropylchromone 3-Formyl-6-isopropylchromone Iminium_intermediate->3_formyl_6_isopropylchromone Hydrolysis & Cyclization

Figure 1: Vilsmeier-Haack reaction pathway for the synthesis of 3-formyl-6-isopropylchromone.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic method for the synthesis of 1,3-diketones, which are key precursors to chromones.[8][9][10][11][12] The process involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone. The resulting 1,3-diketone can then be cyclized under acidic conditions to afford the desired chromone.[13]

Reaction Pathway:

The synthesis commences with the acylation of 2-hydroxy-4-isopropylacetophenone to form the corresponding ester. This ester then undergoes a base-mediated rearrangement to a 1,3-diketone intermediate, which is subsequently cyclized.

Baker_Venkataraman cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Cyclization 2_hydroxy_4_isopropylacetophenone 2-Hydroxy-4-isopropylacetophenone 2_acyloxy_acetophenone 2-Acyloxy-4-isopropylacetophenone 2_hydroxy_4_isopropylacetophenone->2_acyloxy_acetophenone Reacts with Acyl_chloride Acyl Chloride / Anhydride diketone 1,3-Diketone Intermediate 2_acyloxy_acetophenone->diketone Rearranges with Base Base (e.g., KOH) 6_isopropylchromone 6-Isopropylchromone diketone->6_isopropylchromone Cyclizes with Acid Acid

Figure 2: Baker-Venkataraman rearrangement pathway for the synthesis of 6-isopropylchromone.

Kostanecki-Robinson Reaction

The Kostanecki-Robinson reaction provides a direct route to chromones from 2-hydroxyaryl ketones by reaction with an aliphatic acid anhydride and its sodium salt.[13][14] This method involves an initial O-acylation of the phenol, followed by an intramolecular aldol condensation and subsequent dehydration to form the chromone ring.

Reaction Pathway:

2-Hydroxy-4-isopropylacetophenone is heated with an acid anhydride and its corresponding sodium salt to directly yield the chromone derivative.

Kostanecki_Robinson cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediates cluster_product Product 2_hydroxy_4_isopropylacetophenone 2-Hydroxy-4-isopropylacetophenone O_acylated O-Acylated Intermediate 2_hydroxy_4_isopropylacetophenone->O_acylated Reacts with Reagents Acid Anhydride, Sodium Salt of Acid Hydroxydihydrochromone Hydroxydihydrochromone O_acylated->Hydroxydihydrochromone Intramolecular Aldol Condensation chromone Substituted Chromone Hydroxydihydrochromone->chromone Dehydration

References

The Scant Evidence of Naturally Occurring 6-Isopropylchromone Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

The chromone scaffold is a privileged structure in medicinal chemistry, with numerous synthetic and naturally occurring derivatives exhibiting a wide array of biological activities. Within this vast chemical space, the specific substitution pattern of an isopropyl group at the 6-position of the chromone ring is of interest for its potential to modulate pharmacological properties. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on naturally occurring 6-isopropylchromone analogues. Through a systematic review of available literature, this document details the isolation, structural elucidation, and biological evaluation of closely related isopropylchromone derivatives. Due to the scarcity of naturally occurring 6-isopropylchromones, this guide focuses on the reported 2-isopropylchromone analogues as the closest structural relatives found in nature to date. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support further research and drug discovery efforts in this area.

Introduction

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds widely distributed in the plant and fungal kingdoms.[1][2] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have established them as a significant source of lead compounds in drug discovery.[1] The substitution pattern on the chromone nucleus plays a critical role in determining the pharmacological profile. The 6-position, in particular, is a key site for modification to enhance potency and selectivity.

This guide specifically addresses the discovery of naturally occurring chromones featuring an isopropyl substituent. Despite the synthetic accessibility of 6-isopropylchromone, its isolation from natural sources remains largely unreported. However, recent phytochemical investigations have led to the discovery of chromone derivatives bearing an isopropyl group at the 2-position. These compounds represent the closest naturally occurring analogues to the 6-isopropylchromone scaffold and provide valuable insights into the biosynthetic potential for such structures in nature.

This document synthesizes the available scientific literature on two such naturally occurring 2-isopropylchromone analogues, providing a detailed repository of their chemical and biological data, alongside the methodologies employed in their discovery and evaluation.

Naturally Occurring Isopropylchromone Analogues

5,7-dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one from Syzygium cerasiforme

A novel isopropylchromone, 5,7-dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one, was isolated from the leaves of Syzygium cerasiforme (Blume) Merr. & L.M.Perry.[1] The structure of this compound was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterValueReference
Compound Name 5,7-dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one[1]
Natural Source Leaves of Syzygium cerasiforme[1]
Molecular Formula C₁₄H₁₆O₄[1]
HR-ESI-MS (m/z) 249.1121 [M+H]⁺ (calcd. for C₁₄H₁₇O₄, 249.1127)[1]
¹H-NMR (CD₃OD, 500 MHz) δ (ppm) 6.08 (1H, s, H-3), 3.01 (1H, sept, J = 6.9 Hz, H-1'), 2.05 (3H, s, 6-CH₃), 1.99 (3H, s, 8-CH₃), 1.28 (6H, d, J = 6.9 Hz, H-2', H-3')[1]
¹³C-NMR (CD₃OD, 125 MHz) δ (ppm) 183.9 (C-4), 166.5 (C-2), 162.7 (C-7), 159.2 (C-5), 157.9 (C-8a), 110.1 (C-3), 106.8 (C-4a), 104.9 (C-6), 103.1 (C-8), 35.1 (C-1'), 20.4 (C-2', C-3'), 8.3 (8-CH₃), 7.4 (6-CH₃)[1]
Biological Activity Inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages[1]
IC₅₀ 18.5 ± 1.2 µM[1]
5,7-dihydroxy-2-isopropylchromone-8-β-D-glucoside from Hypericum japonicum

A chromone glycoside, 5,7-dihydroxy-2-isopropylchromone-8-β-D-glucoside, has been reported as a constituent of Hypericum japonicum Thunb. ex Murray.[2] This compound is noted for its potential activity against the Epstein-Barr virus. While the isolation has been cited in a review, detailed experimental data from the primary literature was not readily accessible.

ParameterValueReference
Compound Name 5,7-dihydroxy-2-isopropylchromone-8-β-D-glucoside[2]
Natural Source Hypericum japonicum[2]
Biological Activity Activity against Epstein-Barr virus[2]

Note: Detailed quantitative data (NMR, MS, yield, IC₅₀) for this compound could not be retrieved from the available literature.

Experimental Protocols

Isolation of 5,7-dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one

The following protocol is a summary of the method described for the isolation of the isopropylchromone from Syzygium cerasiforme.[1]

Diagram of the Experimental Workflow:

experimental_workflow_syzygium plant_material Dried Leaves of Syzygium cerasiforme extraction Methanol Extraction (ultrasonic) plant_material->extraction partition Solvent Partitioning (n-hexane, EtOAc, n-BuOH) extraction->partition etOAc_fraction EtOAc Fraction partition->etOAc_fraction yields active fraction silica_gel_cc Silica Gel Column Chromatography etOAc_fraction->silica_gel_cc fraction_collection Fraction Collection silica_gel_cc->fraction_collection sephadex_lh20 Sephadex LH-20 Column Chromatography fraction_collection->sephadex_lh20 prep_hplc Preparative HPLC sephadex_lh20->prep_hplc pure_compound 5,7-dihydroxy-2-isopropyl- 6,8-dimethyl-4H-chromen-4-one prep_hplc->pure_compound no_inhibition_assay cluster_cell RAW264.7 Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_arginine L-Arginine L_arginine->NO colored_product Colored Product (Azo Dye) NO->colored_product reacts with compound Isopropylchromone Analogue inhibition Inhibition compound->inhibition inhibition->iNOS_protein potential target griess_reagent Griess Reagent griess_reagent->colored_product spectrophotometry Spectrophotometry (540 nm) colored_product->spectrophotometry

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Isopropylchromone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 6-isopropylchromone and its derivatives. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

Physicochemical Properties

The physicochemical properties of 6-isopropylchromone and its derivatives are crucial for understanding their behavior in biological systems and for guiding drug design and development. Key parameters are summarized in the tables below.

Table 1: Physicochemical Properties of 6-Isopropylchromone Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)pKaLogP
6-Isopropylchromone-2-carboxylic acidC₁₃H₁₂O₄232.23216-218[1][2]368.1±42.0 (Predicted)[1][2]1.308±0.06 (Predicted)[1][2]2.37±0.20 (Predicted)[1][2]-
3-Formyl-6-isopropylchromoneC₁₃H₁₂O₃216.2398-100[3][4][5]339.8±42.0 (Predicted)[3]1.259[3]-2.72890[3]
6-Isopropyl-4-oxo-4H-chromene-3-carbaldehydeC₁₃H₁₂O₃216.2397.0 - 101.0[4]----

Note: Some data are predicted values from computational models.

Experimental Protocols

The synthesis of 6-isopropylchromone and its derivatives can be achieved through several established synthetic routes. Below are detailed methodologies for key synthetic transformations.

General Synthesis of 2-Alkyl-Substituted Chroman-4-ones (Precursors to Chromones)

This protocol, adapted from a microwave-assisted synthesis, is a versatile method for creating chromanone scaffolds that can be further converted to chromones.[6]

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Aliphatic aldehyde

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Heptane

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (0.4 M), add the aliphatic aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

  • Heat the reaction mixture using microwave irradiation at 170°C for 1 hour.[6]

  • After cooling, dilute the mixture with dichloromethane.

  • Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a mixture of ethyl acetate and heptane as the eluent to obtain the desired 2-alkyl-substituted 4-chromanone.[7]

Synthesis of 3-Formylchromones via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the synthesis of 3-formylchromones.[8][9]

Materials:

  • Substituted 2-hydroxyacetophenone

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted 2-hydroxyacetophenone in DMF, add phosphorus oxychloride (Vilsmeier reagent) at 0°C.[10]

  • Allow the reaction to stir at room temperature for approximately 6.5 hours.[10]

  • Cool the reaction mixture to 0°C and add a solution of sodium acetate in water.

  • Stir for an additional 10 minutes at 0°C.[10]

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over sodium sulfate.[10]

  • After filtration, concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 3-formylchromone.[10]

Alternative Synthesis of Chromones: Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic method for the synthesis of 1,3-diketones, which are key intermediates in the synthesis of chromones and flavones.[11] The reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone.[11]

General Steps:

  • Enolate Formation: A base abstracts an alpha-hydrogen from the 2-acetoxyacetophenone to form an enolate.[11]

  • Acyl Transfer: The enolate then attacks the ester carbonyl, leading to an acyl transfer and the formation of a 1,3-diketone.[11]

  • Cyclization: The resulting 1,3-diketone can then be cyclized under acidic conditions to form the chromone ring.

This method is often used in the synthesis of flavones and is a powerful tool for creating the chromone scaffold.[12]

Biological Activities and Signaling Pathways

Derivatives of 6-isopropylchromone have shown promise in various therapeutic areas, primarily due to their anti-inflammatory and enzyme-inhibiting activities.

Anti-inflammatory Activity via MAPK Signaling Pathway

Certain chromone derivatives have been found to exhibit potent anti-inflammatory properties by inhibiting the p38 MAPK signaling pathway.[3] This pathway is a key regulator of the inflammatory response. The proposed mechanism involves the inhibition of reactive oxygen species (ROS) dependent activation of the TRAF6-ASK1-p38 cascade.

Caption: Proposed anti-inflammatory mechanism of 6-isopropylchromone derivatives.

LPS (lipopolysaccharide) binding to TLR4 (Toll-like receptor 4) triggers the production of reactive oxygen species (ROS). ROS, in turn, activates a signaling cascade involving TRAF6 (TNF receptor-associated factor 6) and ASK1 (apoptosis signal-regulating kinase 1), leading to the activation of p38 MAPK (mitogen-activated protein kinase) and subsequent inflammatory responses.[13][14][15] 6-Isopropylchromone derivatives are proposed to exert their anti-inflammatory effects by inhibiting the production of ROS, thereby disrupting this signaling pathway.[3]

Sirtuin 2 (SIRT2) Inhibition

Chromone and chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an NAD⁺-dependent deacetylase.[7][16][17] SIRT2 is implicated in various cellular processes, and its inhibition is a potential therapeutic strategy for neurodegenerative diseases and cancer.[7][16]

The mechanism of SIRT2 inhibition by these small molecules typically involves binding to the enzyme's active site, which prevents the binding of the native substrate and/or the co-substrate NAD⁺.[18] Some inhibitors achieve selectivity by binding to a specific hydrophobic "selectivity pocket" within the SIRT2 enzyme.[19]

G cluster_0 Normal SIRT2 Function SIRT2 SIRT2 Enzyme Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Deacetylation Active_Site Active Site (NAD+ & Substrate Binding) Substrate Acetylated Substrate Substrate->Active_Site NAD NAD+ NAD->Active_Site Chromone_Inhibitor 6-Isopropylchromone Derivative (Inhibitor) Chromone_Inhibitor->Active_Site Binds to & Blocks

Caption: Mechanism of SIRT2 inhibition by 6-isopropylchromone derivatives.

In its normal function, the SIRT2 enzyme binds to an acetylated substrate and NAD⁺ in its active site, leading to the deacetylation of the substrate. 6-Isopropylchromone derivatives act as inhibitors by binding to the active site, thereby preventing the substrate and/or NAD⁺ from binding and inhibiting the deacetylation process.[18] This leads to an accumulation of acetylated proteins, which can modulate various cellular pathways.

References

The Pivotal Role of the 6-Isopropyl Group in the Biological Activity of Chromones: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical structure-activity relationships (SAR) of 6-isopropylchromone compounds, a class of molecules showing significant promise in medicinal chemistry. By systematically analyzing the impact of the 6-isopropyl moiety and other structural modifications on their biological effects, this document aims to provide a foundational resource for the rational design of novel therapeutics. While direct and extensive research specifically on a wide array of 6-isopropylchromone analogs is still emerging, by examining related 6-alkyl and other substituted chromone derivatives, we can infer key structural determinants for activity.

Core Findings: The Influence of the 6-Position on Chromone Bioactivity

The substitution pattern on the chromone scaffold is a critical determinant of its pharmacological profile. The C6-position, in particular, has been a focal point for modifications aimed at enhancing potency and selectivity for various biological targets, including kinases, enzymes, and receptors involved in cancer and inflammation.

The isopropyl group, a bulky and lipophilic moiety, is expected to significantly influence the pharmacokinetic and pharmacodynamic properties of the chromone scaffold. Its size and shape can affect binding to target proteins, while its lipophilicity can impact cell membrane permeability and overall bioavailability. A systematic investigation into varying the alkyl group at the C6 position would be invaluable in elucidating the precise role of steric bulk and lipophilicity in modulating biological activity.

Hypothetical Structure-Activity Relationship of 6-Alkylchromones in Anticancer Activity

To illustrate the principles of SAR, the following table presents a hypothetical dataset based on plausible trends for 6-alkylchromone-2-carboxylic acid derivatives tested against a generic cancer cell line. This data is for illustrative purposes to demonstrate how such a table would be structured for analysis.

Compound ID6-Substituent (R)IC50 (µM) on Cancer Cell Line XLipophilicity (logP)Steric Hindrance (Taft's Es)
1a -H15.22.11.24
1b -CH₃10.52.60.00
1c -CH₂CH₃8.13.1-0.07
1d -CH(CH₃)₂5.7 3.5 -0.47
1e -C(CH₃)₃12.33.9-1.54

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values would be required for a definitive SAR analysis.

From this hypothetical data, we can infer that:

  • Increasing the alkyl chain length from hydrogen to ethyl (1a-1c) correlates with increased anticancer activity, suggesting a favorable interaction in a lipophilic pocket of the target protein.

  • The 6-isopropyl derivative (1d ) exhibits the highest potency, indicating an optimal balance of lipophilicity and steric bulk for this particular target.

  • The larger tert-butyl group (1e ) leads to a decrease in activity, possibly due to steric hindrance that prevents optimal binding.

Experimental Protocols: A Blueprint for SAR Studies

To generate the crucial data for a robust SAR analysis of 6-isopropylchromone compounds, the following experimental methodologies are recommended:

Synthesis of 6-Alkyl-4-oxo-4H-chromene-2-carboxylic Acids

A common synthetic route involves the Baker-Venkataraman rearrangement.

Step 1: Acylation of a substituted 2-hydroxyacetophenone. The starting material, 2-hydroxy-5-alkylacetophenone, is reacted with an acylating agent, such as ethyl oxalate, in the presence of a base like sodium ethoxide.

Step 2: Cyclization to form the chromone ring. The resulting intermediate is then treated with an acid catalyst, typically hydrochloric acid, to induce cyclization and form the ethyl 6-alkyl-4-oxo-4H-chromene-2-carboxylate.

Step 3: Hydrolysis of the ester. The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Synthesis_Workflow Start 2-Hydroxy-5-alkylacetophenone Step1 Acylation with Ethyl Oxalate Start->Step1 NaOEt Step2 Acid-Catalyzed Cyclization Step1->Step2 HCl Step3 Ester Hydrolysis Step2->Step3 1. NaOH 2. HCl End 6-Alkyl-4-oxo-4H-chromene-2-carboxylic acid Step3->End

Fig 1. General synthesis workflow for 6-alkylchromone-2-carboxylic acids.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 6-alkylchromone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Compounds Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Dissolve Crystals in DMSO Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Values Absorbance->IC50

Fig 2. Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Signaling Pathway

Many chromone derivatives exert their anticancer effects by inducing apoptosis. A plausible mechanism involves the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway 6-Isopropylchromone 6-Isopropylchromone Cellular Stress Cellular Stress 6-Isopropylchromone->Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Fig 3. A potential apoptosis signaling pathway induced by 6-isopropylchromone.

Future Directions and Conclusion

The systematic exploration of the structure-activity relationship of 6-isopropylchromone compounds holds significant potential for the discovery of novel therapeutic agents. Future research should focus on the synthesis of a diverse library of 6-alkylchromone analogs with varying alkyl chain lengths, branching, and incorporation of other functional groups to build a comprehensive SAR model. Detailed mechanistic studies, including target identification and elucidation of signaling pathways, will be crucial for the rational design of next-generation chromone-based drugs. This guide provides a foundational framework to steer these future research endeavors.

In Silico Modeling of 6-Isopropylchromone Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict and characterize the binding sites of 6-isopropylchromone, a derivative of the versatile chromone scaffold. While direct experimental data on the specific protein targets of 6-isopropylchromone is limited, the extensive pharmacological activities of chromone derivatives allow for the selection of a plausible hypothetical target for a detailed case study. Drawing from published data on chromone-based inhibitors, this guide will use p38 Mitogen-Activated Protein (MAP) Kinase as a representative target to illustrate the complete in silico modeling workflow, from initial target identification to experimental validation.

Introduction to 6-Isopropylchromone and the Chromone Scaffold

The chromone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] This diverse pharmacology suggests that chromone-based compounds can interact with a variety of protein targets. 6-isopropylchromone, as a specific derivative, is of interest for its potential therapeutic applications. In silico modeling provides a powerful and resource-effective approach to identify its potential protein binding partners and elucidate the molecular basis of its activity.

Hypothetical Target Selection: p38 MAP Kinase

Based on the known anti-inflammatory properties of many chromone derivatives, p38 MAP kinase presents a compelling hypothetical target for 6-isopropylchromone. The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition is a validated strategy for the treatment of inflammatory diseases.[2] Several studies have reported the development of chromone-based inhibitors of p38 MAP kinase, providing a strong rationale for this selection.[1][2]

In Silico Modeling Workflow

The in silico investigation of 6-isopropylchromone's interaction with p38 MAP kinase follows a structured workflow. This process begins with the preparation of the ligand and protein structures, proceeds to molecular docking to predict the binding mode, and is often followed by molecular dynamics simulations to assess the stability of the predicted complex.

In_Silico_Workflow cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis Ligand_Prep Ligand Preparation (6-isopropylchromone) Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation (p38 MAP Kinase) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Pose_Analysis Binding Pose Analysis MD_Sim->Pose_Analysis Energy_Calc Binding Free Energy Calculation MD_Sim->Energy_Calc

Figure 1: A generalized workflow for the in silico modeling of ligand-protein interactions.

Quantitative Binding Data (Hypothetical Case Study)

To provide a practical context, the following table summarizes representative quantitative data for the binding of a chromone derivative to p38 MAP kinase. This data is compiled from multiple sources to create a realistic, albeit illustrative, profile. The IC50 value is taken from a known chromone-based p38 inhibitor, while the Kd and thermodynamic parameters are representative values for small molecule inhibitors of p38 MAP kinase, as detailed biophysical data for a single chromone derivative is not available in the public domain.

ParameterValueMethodReference
IC50 17 nMEnzymatic AssayDyrager et al. (2011)
Kd 22 nMFluorescence PolarizationKoch et al. (2016)[3]
ΔG -10.5 kcal/molCalculated from Kd-
ΔH -8.2 kcal/molIsothermal Titration Calorimetry (Representative)Adapted from analogous p38 inhibitors
-TΔS -2.3 kcal/molIsothermal Titration Calorimetry (Representative)Adapted from analogous p38 inhibitors

Note: This table presents a composite dataset for illustrative purposes. The IC50 value is for a specific chromone derivative, while other parameters are representative of potent p38 MAP kinase inhibitors.

Detailed Experimental Protocols

The validation of in silico predictions is a critical step in drug discovery. The following sections provide detailed methodologies for key experiments used to characterize the binding of an inhibitor to its target protein.

Molecular Docking Protocol

Objective: To predict the binding conformation of 6-isopropylchromone within the ATP-binding site of p38 MAP kinase.

Methodology:

  • Protein Preparation:

    • The crystal structure of human p38 MAP kinase (e.g., PDB ID: 1A9U) is obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and the protein is assigned appropriate protonation states at a physiological pH.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 3D structure of 6-isopropylchromone is generated using a molecular modeling software.

    • The ligand's geometry is optimized using a suitable force field.

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A grid box is defined around the ATP-binding site of p38 MAP kinase, encompassing the key interacting residues.

    • A molecular docking program (e.g., AutoDock Vina, Glide) is used to perform the docking calculations.

    • Multiple docking poses are generated and scored based on the software's scoring function.

  • Analysis:

    • The predicted binding poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

    • The pose with the most favorable docking score and realistic interactions is selected for further analysis.

Isothermal Titration Calorimetry (ITC)

Objective: To experimentally determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between 6-isopropylchromone and p38 MAP kinase.

Methodology:

  • Sample Preparation:

    • Recombinant human p38 MAP kinase is expressed and purified.

    • The protein is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • A stock solution of 6-isopropylchromone is prepared in the same ITC buffer. The final concentration of any organic solvent (like DMSO) should be identical in both the protein and ligand solutions to minimize heats of dilution.

    • All solutions are degassed prior to the experiment.

  • ITC Experiment:

    • The sample cell of the ITC instrument is filled with the p38 MAP kinase solution (typically 10-50 µM).

    • The injection syringe is filled with the 6-isopropylchromone solution (typically 10-20 times the protein concentration).

    • A series of small injections (e.g., 2 µL) of the ligand are titrated into the protein solution at a constant temperature (e.g., 25 °C).

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection.

    • The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Fluorescence Spectroscopy

Objective: To determine the binding affinity (Kd) of 6-isopropylchromone to p38 MAP kinase by monitoring changes in the intrinsic protein fluorescence.

Methodology:

  • Sample Preparation:

    • Purified p38 MAP kinase is prepared in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).

    • A stock solution of 6-isopropylchromone is prepared in the same buffer.

  • Fluorescence Titration:

    • The intrinsic tryptophan fluorescence of p38 MAP kinase is excited at approximately 295 nm, and the emission spectrum is recorded from 310 to 400 nm.

    • A fixed concentration of the protein is titrated with increasing concentrations of 6-isopropylchromone.

    • The fluorescence intensity at the emission maximum is recorded after each addition of the ligand.

  • Data Analysis:

    • The change in fluorescence intensity is plotted against the ligand concentration.

    • The data is corrected for inner filter effects if necessary.

    • The resulting binding curve is fitted to a suitable equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to calculate the Kd.

Site-Directed Mutagenesis

Objective: To validate the predicted binding site by mutating key interacting residues and observing the effect on binding affinity.

Methodology:

  • Mutant Design and Generation:

    • Based on the molecular docking results, key amino acid residues in the p38 MAP kinase active site predicted to interact with 6-isopropylchromone are identified.

    • Site-directed mutagenesis is performed using a suitable kit (e.g., QuikChange) to generate mutant proteins where these residues are replaced (e.g., with alanine).

  • Protein Expression and Purification:

    • The wild-type and mutant p38 MAP kinase proteins are expressed and purified under identical conditions.

  • Binding Assays:

    • The binding affinity of 6-isopropylchromone to both the wild-type and mutant proteins is determined using a technique like ITC or fluorescence spectroscopy.

  • Analysis:

    • A significant increase in the Kd (or a decrease in binding affinity) for the mutant protein compared to the wild-type protein confirms the importance of the mutated residue in the binding of 6-isopropylchromone.

Signaling Pathway and Experimental Validation Workflow

The following diagrams illustrate the p38 MAP kinase signaling pathway and the workflow for the experimental validation of the in silico predictions.

p38_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAP Kinase MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Figure 2: Simplified p38 MAP kinase signaling pathway.

Experimental_Validation_Workflow In_Silico In Silico Prediction (Docking Pose) Binding_Affinity Determine Binding Affinity (ITC, Fluorescence) In_Silico->Binding_Affinity Site_Validation Validate Binding Site (Site-Directed Mutagenesis) In_Silico->Site_Validation Thermodynamics Characterize Thermodynamics (ITC) Binding_Affinity->Thermodynamics Confirmation Confirmation of Binding Mode Thermodynamics->Confirmation Site_Validation->Confirmation

Figure 3: Workflow for the experimental validation of in silico predictions.

Conclusion

This technical guide has outlined a comprehensive in silico and experimental workflow for characterizing the binding of 6-isopropylchromone to a hypothetical protein target, p38 MAP kinase. By integrating computational predictions with robust experimental validation, researchers can gain valuable insights into the molecular mechanisms of action of novel compounds, thereby accelerating the drug discovery and development process. The methodologies and data presented here serve as a practical framework for professionals in the field to apply to their own research on chromone derivatives and other small molecules.

References

The Architecture of Nature's Scaffolds: A Technical Guide to the Biosynthetic Pathway of Chromones

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of chromones, a significant class of naturally occurring heterocyclic compounds. With a wide spectrum of biological activities, understanding the biogenesis of the chromone core is paramount for applications in drug discovery and metabolic engineering. This document details the precursor molecules, key enzymatic players, and the subsequent tailoring reactions that generate the vast diversity of chromone structures found in plants, fungi, and bacteria.

Core Biosynthetic Pathways: A Convergence of Primary Metabolism

The formation of the characteristic benzo-γ-pyrone skeleton of chromones is primarily rooted in the polyketide pathway , specifically the acetate-malonate route.[1] However, for certain complex chromones, this pathway converges with the shikimate pathway , which supplies aromatic precursor units.

The Acetate-Malonate Pathway: The Polyketide Backbone

The fundamental assembly of the chromone ring system is a classic example of polyketide synthesis.[1][2] This process is catalyzed by a Type III polyketide synthase (PKS). The biosynthesis of a simple chromone, such as 5,7-dihydroxy-2-methylchromone found in Aloe arborescens, proceeds through the following steps:

  • Starter Unit Selection : The synthesis is initiated with a starter molecule, typically acetyl-CoA. This can be supplied directly or generated via the enzymatic decarboxylation of a malonyl-CoA molecule.[3]

  • Chain Elongation : The starter unit undergoes sequential decarboxylative condensations with extender units, which are exclusively malonyl-CoA in this pathway. For a pentaketide chromone, four molecules of malonyl-CoA are used as extenders.[4]

  • Cyclization : After the linear poly-β-keto chain is assembled, it undergoes intramolecular cyclization reactions to form the aromatic A-ring and the heterocyclic C-ring of the chromone scaffold. The key cyclization for many chromones is a C-O lactonization followed by aromatization.

The Shikimate Pathway: Supplying Aromatic Moieties

While the acetate-malonate pathway builds the core scaffold of most chromones, the biosynthesis of 2-(2-phenylethyl)chromones (PECs), characteristic of agarwood, requires a starter unit derived from the shikimate pathway.[5][6][7] This pathway is the source of aromatic amino acids like L-phenylalanine.[8][9] It is proposed that a derivative of phenylalanine, such as phenylpropionyl-CoA or a related compound, serves as the starter molecule for the PKS, which then undergoes condensation with malonyl-CoA extender units to form the diarylpentanoid precursor of PECs.

Key Enzymes in Chromone Biosynthesis

A consortium of enzymes is responsible for the construction and diversification of chromones. At the heart of this process are Type III polyketide synthases, followed by a suite of tailoring enzymes that modify the basic chromone skeleton.

Type III Polyketide Synthases (PKSs)

Type III PKSs are the central catalysts in chromone biosynthesis.[10][11] These enzymes are structurally simple homodimers that, unlike Type I and II PKSs, do not rely on an acyl carrier protein (ACP).[3][11] Each monomer contains an active site with a conserved Cys-His-Asn catalytic triad.[11]

A key example is Pentaketide Chromone Synthase (PCS) from Aloe arborescens, which catalyzes the formation of 5,7-dihydroxy-2-methylchromone from five molecules of malonyl-CoA.[4][12] The enzyme's active site cavity controls the length of the polyketide chain and guides the cyclization pattern, demonstrating how subtle structural changes in these enzymes can lead to vastly different products.[3][11]

Downstream Tailoring Enzymes

Once the core chromone scaffold is formed, its structural diversity is vastly expanded by the action of tailoring enzymes:

  • Hydroxylases : Cytochrome P450 monooxygenases (CYPs) are critical for introducing hydroxyl groups at specific positions on the chromone ring, a key step in the biosynthesis of many bioactive derivatives.[6]

  • O-Methyltransferases (OMTs) : These enzymes catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to hydroxyl groups on the chromone, altering solubility and biological activity.[6]

  • Prenyltransferases : In the biosynthesis of furochromones, these enzymes attach isoprenyl groups to the chromone nucleus.

  • Cyclases : Following prenylation, specific cyclases catalyze the formation of additional furan or pyran rings.

  • Glycosyltransferases (GTs) : These enzymes attach sugar moieties to the chromone scaffold, forming O- or C-glycosides, which significantly impacts their stability and bioavailability.

Biosynthetic Pathways and Experimental Workflows

The following diagrams illustrate the core biosynthetic logic and a typical experimental workflow for characterizing the enzymes involved.

Chromone Biosynthesis Pathways cluster_acetate Acetate-Malonate Pathway cluster_shikimate Shikimate Pathway cluster_pks Type III PKS Condensation cluster_products Chromone Scaffolds & Derivatives Malonyl_CoA Malonyl-CoA Acetyl_CoA Acetyl-CoA Malonyl_CoA->Acetyl_CoA Decarboxylation PKS_Simple PCS Malonyl_CoA->PKS_Simple 4x Extender PKS_PEC AsPECPS Malonyl_CoA->PKS_PEC Extenders Acetyl_CoA->PKS_Simple Starter Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate L_Phe L-Phenylalanine Chorismate->L_Phe Phenylethyl_CoA Phenylethyl-CoA (Starter Unit for PECs) L_Phe->Phenylethyl_CoA Phenylethyl_CoA->PKS_PEC Starter Linear_Pentaketide Linear Pentaketide Intermediate PKS_Simple->Linear_Pentaketide Condensation Diarylpentanoid Diarylpentanoid Intermediate PKS_PEC->Diarylpentanoid Condensation Simple_Chromone Simple Chromone (e.g., 5,7-dihydroxy-2-methylchromone) Linear_Pentaketide->Simple_Chromone Lactonization & Aromatization PEC_Chromone 2-(2-Phenylethyl)chromone (PEC) Diarylpentanoid->PEC_Chromone Cyclization Derivatives Hydroxylated, Methylated, Glycosylated Chromones Simple_Chromone->Derivatives Tailoring Enzymes (CYPs, OMTs, GTs) PEC_Chromone->Derivatives Tailoring Enzymes (CYPs, OMTs, GTs)

Caption: General biosynthetic pathways for simple chromones and 2-(2-phenylethyl)chromones (PECs).

Experimental_Workflow cluster_gene Gene Cloning & Protein Expression cluster_purification Enzyme Purification cluster_assay Enzyme Assay & Analysis cluster_result Data Interpretation Gene_Isolation Isolate PKS Gene (e.g., PCS from Aloe) Cloning Clone into Expression Vector (e.g., pET with GST-tag) Gene_Isolation->Cloning Transformation Transform E. coli Host Cloning->Transformation Expression Induce Protein Expression (e.g., with IPTG) Transformation->Expression Cell_Lysis Cell Lysis & Centrifugation Expression->Cell_Lysis Affinity_Chrom Affinity Chromatography (e.g., Glutathione Resin) Cell_Lysis->Affinity_Chrom Tag_Cleavage Cleave GST-tag (e.g., with Thrombin) Affinity_Chrom->Tag_Cleavage Purification Final Purification (e.g., Gel Filtration) Tag_Cleavage->Purification Assay In Vitro Enzyme Assay (Enzyme + Substrates + Buffer) Purification->Assay Quench Quench Reaction (e.g., with HCl) Assay->Quench Extraction Extract Products (e.g., with Ethyl Acetate) Quench->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Product_ID Identify Product Structure Analysis->Product_ID Kinetics Determine Kinetic Parameters (Km, kcat) Product_ID->Kinetics

Caption: Experimental workflow for heterologous expression and characterization of a Type III PKS.

Quantitative Data Summary

Kinetic parameters are essential for understanding enzyme efficiency and substrate preference. The following table summarizes typical experimental conditions used to determine the steady-state kinetics of a Type III PKS, based on published methodologies.[13]

ParameterValue / ConditionRationale
Enzyme Purified recombinant Pentaketide Chromone Synthase (PCS)Ensures activity is from the target enzyme without interference.
Substrate [2-¹⁴C]malonyl-CoARadiolabeled substrate allows for sensitive detection and quantification of product formation.
Substrate Conc. 6.5 µM to 117.8 µM (Five concentrations)A range of concentrations bracketing the expected Km is necessary for Michaelis-Menten analysis.
Enzyme Conc. 2 µg in 500 µL reactionSufficient enzyme to produce a detectable signal within the linear range of the assay.
Buffer 100 mM Tris-HCl, pH 7.0, with 1 mM EDTAProvides a stable pH environment optimal for enzyme activity and chelates divalent cations.
Temperature 30 °CA standard, controlled temperature for enzymatic assays.
Incubation Time 15 minutesA time point within the initial linear rate of product formation.
Detection Method Radio-HPLCSeparates the radiolabeled product from the substrate for accurate quantification.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of a chromone biosynthetic enzyme, such as Pentaketide Chromone Synthase (PCS).

Protocol: Heterologous Expression and Purification of PCS[12]
  • Gene Amplification : The full-length coding sequence of the PCS gene is amplified from cDNA of the source organism (e.g., Aloe arborescens) using PCR with primers that add restriction sites (e.g., SmaI and XhoI).

  • Vector Ligation : The amplified DNA fragment is digested and ligated into a suitable expression vector, such as a modified pET24a(+) vector, to create an N-terminal glutathione S-transferase (GST) fusion protein. This tag facilitates purification.

  • Transformation : The recombinant plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression : A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of ~0.6. Protein expression is then induced by adding IPTG, and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

  • Purification :

    • Cells are harvested by centrifugation and resuspended in lysis buffer.

    • Cells are lysed by sonication, and the cell debris is removed by centrifugation.

    • The supernatant containing the soluble GST-PCS fusion protein is applied to a glutathione-Sepharose affinity column.

    • After washing the column to remove unbound proteins, the GST-tag is cleaved on-column using a specific protease (e.g., thrombin).

    • The purified PCS protein is eluted from the column.

    • A final purification step using gel filtration chromatography is performed to ensure high purity and proper folding. The protein is exchanged into a suitable storage buffer.

Protocol: In Vitro Enzyme Assay for PCS Activity[13]
  • Reaction Mixture Preparation : Prepare the standard reaction mixture in a microcentrifuge tube. For a 500 µL final volume, combine:

    • 100 mM potassium phosphate buffer (pH 7.0).

    • Purified recombinant PCS enzyme (e.g., 2 µg).

    • Starter substrate (if applicable, e.g., 27 nmol acetyl-CoA).

    • Extender substrate (e.g., 54 nmol malonyl-CoA, which can be a mix of cold and radiolabeled substrate for kinetic analysis).

  • Incubation : Initiate the reaction by adding the enzyme or substrate and incubate at 30°C for a defined period (e.g., 60 minutes for product identification, or a shorter time like 15 minutes for kinetic assays).

  • Reaction Quenching : Stop the reaction by adding 50 µL of 20% HCl. This denatures the enzyme and acidifies the mixture.

  • Product Extraction : Extract the chromone products from the aqueous mixture by adding 1 mL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases. Collect the upper organic layer. Repeat the extraction for complete recovery.

  • Sample Preparation for Analysis : Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen. Re-dissolve the residue in a small volume of methanol (containing 0.1% TFA) for analysis.

Protocol: Product Identification by LC-MS[13][14]
  • Chromatographic Separation : Inject the re-dissolved sample from the enzyme assay onto a reverse-phase HPLC column (e.g., a C18 column).

  • Elution : Elute the compounds using a gradient of two mobile phases, typically:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • A typical gradient might run from 10% B to 90% B over 30 minutes.

  • Mass Spectrometry Detection : The eluent from the HPLC is directed into the ion source of a mass spectrometer (e.g., an electrospray ionization - ESI source).

  • MS1 Scan : The mass spectrometer is operated in positive ion mode to acquire full scan mass spectra (MS1), detecting the protonated molecular ion [M+H]⁺ of the expected product (e.g., m/z 193 for 5,7-dihydroxy-2-methylchromone).

  • MS2 Fragmentation : For structural confirmation, a tandem MS (MS/MS or MS²) experiment is performed. The parent ion of interest (m/z 193) is selected and fragmented (e.g., via collision-induced dissociation - CID) to produce a characteristic fragmentation pattern, which can be compared to an authentic standard or literature data.

  • Data Analysis : The retention time and mass spectral data are compared with those of an authentic standard to confirm the identity of the enzymatic product.

References

Methodological & Application

Protocol for 6-Iso-propylchromone synthesis in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 6-iso-propylchromone, a valuable scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the readily available 4-isopropylphenol. The protocol includes detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 2'-hydroxy-5'-isopropylacetophenone, via a Fries rearrangement of 4-isopropylphenyl acetate. The subsequent step is the cyclization of this intermediate to the final chromone product.

Synthesis_Workflow A 4-Isopropylphenol B 4-Isopropylphenyl acetate A->B Acetic anhydride, Pyridine C 2'-Hydroxy-5'-isopropylacetophenone B:e->C:w Fries Rearrangement (AlCl3, heat) D This compound C:e->D:w Cyclization (TCT, DMF, heat)

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-5'-isopropylacetophenone via Fries Rearrangement

This procedure is adapted from a similar synthesis of 2-hydroxy-5-methylacetophenone[1].

Materials:

  • 4-Isopropylphenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (2.5 equivalents).

  • Slowly add 4-isopropylphenyl acetate (1 equivalent) to the flask.

  • Heat the reaction mixture in an oil bath at 120-140°C for approximately 45-60 minutes. The mixture will become a dark, viscous liquid.

  • After the heating is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas may be evolved.

  • The crude product will precipitate as a solid. Filter the solid and wash it with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Dry the purified product under vacuum to obtain 2'-hydroxy-5'-isopropylacetophenone.

Step 2: Synthesis of this compound via Cyclization

This protocol is based on a general method for chromone synthesis from 2-hydroxyacetophenones using a Vilsmeier-Haack type reagent[2].

Materials:

  • 2'-Hydroxy-5'-isopropylacetophenone

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aqueous Hydrochloric Acid (2N HCl)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloro-1,3,5-triazine (TCT, 1.2 equivalents) in anhydrous DMF.

  • To this solution, add 2'-hydroxy-5'-isopropylacetophenone (1 equivalent) at room temperature.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 2N aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

III. Data Presentation

Table 1: Physicochemical Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2'-Hydroxy-5'-isopropylacetophenoneC₁₁H₁₄O₂178.23White crystalline solid[3]1634-36-2[3]
This compoundC₁₂H₁₂O₂188.22--

IV. Logical Relationships in the Synthesis

The synthesis of this compound is predicated on two key chemical transformations. The initial Fries rearrangement is an intramolecular electrophilic aromatic substitution, while the subsequent cyclization involves the formation of a chromone ring system.

Logical_Relationships cluster_step1 Step 1: Fries Rearrangement cluster_step2 Step 2: Chromone Ring Formation A 4-Isopropylphenyl acetate (Aryl Ester) C Acylium Ion Intermediate A->C Coordination & Rearrangement B Lewis Acid (AlCl3) Catalyst B->C Catalyzes formation D Intramolecular Electrophilic Aromatic Substitution C->D E 2'-Hydroxy-5'-isopropylacetophenone (Hydroxy Aryl Ketone) D->E F 2'-Hydroxy-5'-isopropylacetophenone H Enaminone Intermediate (Proposed) F->H G Vilsmeier-Haack Type Reagent (TCT/DMF) G->H Reacts with I Acid-Catalyzed Intramolecular Cyclization H->I J This compound I->J

Caption: Key transformations in the synthesis of this compound.

References

Application Notes and Protocols: 6-Isopropylchromone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-isopropylchromone and its derivatives as key intermediates in the synthesis of biologically active molecules. The information presented herein is intended to facilitate research and development in medicinal chemistry, natural product synthesis, and materials science.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of pharmacological activities. Their biological properties include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral effects. The substituent at the 6-position of the chromone ring, in this case, an isopropyl group, can significantly influence the molecule's lipophilicity and binding interactions with biological targets. 6-Isopropylchromone serves as a valuable starting material for the synthesis of more complex derivatives, primarily through modifications at the 2- and 3-positions of the chromone ring.

Key Synthetic Transformations and Derivatives

A primary application of 6-isopropylchromone in organic synthesis involves its conversion into highly reactive intermediates, such as 3-formyl-6-isopropylchromone and 6-isopropylchromone-3-carbonitrile. These derivatives serve as versatile building blocks for the construction of a diverse array of bioactive compounds.

Synthesis of 3-Formyl-6-isopropylchromone via the Vilsmeier-Haack Reaction

The introduction of a formyl group at the 3-position of the chromone ring is a crucial step in elaborating the core structure. This is commonly achieved through the Vilsmeier-Haack reaction.[1][2][3][4] The reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1][4] While the direct formylation of 6-isopropylchromone is not explicitly detailed in the provided search results, the general mechanism for the synthesis of 3-formylchromones proceeds from the corresponding 2-hydroxy acetophenone precursor.

Experimental Protocol: Synthesis of 3-Formyl-6-isopropylchromone

This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of substituted 2-hydroxy acetophenones.[5][6]

Materials:

  • 2-Hydroxy-5-isopropylacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[2]

  • To this mixture, add 2-hydroxy-5-isopropylacetophenone portion-wise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50-60°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product that precipitates out is collected by filtration, washed thoroughly with water, and then dried.

  • Recrystallize the crude product from ethanol to obtain pure 3-formyl-6-isopropylchromone.

Workflow for the Synthesis of 3-Formyl-6-isopropylchromone

G cluster_reagents Reagents cluster_starting_material Starting Material DMF DMF Vilsmeier_Reagent Vilsmeier Reagent Formation DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Acetophenone 2-Hydroxy-5-isopropylacetophenone Reaction Vilsmeier-Haack Reaction Acetophenone->Reaction Vilsmeier_Reagent->Reaction Workup Aqueous Workup (Hydrolysis) Reaction->Workup Product 3-Formyl-6-isopropylchromone Workup->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of 3-formyl-6-isopropylchromone.

6-Isopropylchromone-3-carbonitrile: A Precursor for Antifungal Agents

6-Isopropylchromone-3-carbonitrile is another key derivative with significant biological potential. It has demonstrated notable antifungal and antibiofilm activities, particularly against various Candida species.[7] This compound also serves as a synthetic intermediate for the anti-inflammatory and anti-allergic drug, Amoxanox.[8]

Antifungal Activity of 6-Isopropylchromone Derivatives

A study investigating the antifungal properties of various chromone derivatives revealed that 6-isopropylchromone-3-carbonitrile exhibits significant activity against several Candida species. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal efficacy.

CompoundC. albicans (MIC, µg/mL)C. glabrata (MIC, µg/mL)C. parapsilosis (MIC, µg/mL)
6-Isopropylchromone-3-carbonitrile 5-101020

Data extracted from Lee et al., 2023.[7]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This is a generalized protocol based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • 6-Isopropylchromone-3-carbonitrile

  • Candida species isolates

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of 6-isopropylchromone-3-carbonitrile in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the Candida species to be tested.

  • Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungi with no compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed as a visible reduction in turbidity or measured spectrophotometrically.

Proposed Mechanism of Antifungal Action

Transcriptomic analyses have suggested that chromone-3-carbonitriles exert their antifungal effect by downregulating the expression of genes involved in hyphal formation and biofilm development, such as TEC1 and UME6, in C. albicans.[7] Hyphae are filamentous structures that are crucial for the virulence and tissue invasion of this pathogenic yeast.

G Compound 6-Isopropylchromone- 3-carbonitrile Target Cellular Target(s) Compound->Target Interacts with Signaling Downregulation of TEC1 and UME6 genes Target->Signaling Effect Inhibition of Hyphal Formation Signaling->Effect Outcome Reduced Virulence & Biofilm Formation Effect->Outcome

Caption: Proposed mechanism of antifungal action for 6-isopropylchromone-3-carbonitrile.

Further Synthetic Applications

The formyl and cyano groups of the 6-isopropylchromone derivatives are highly versatile functional handles for a variety of organic transformations, including:

  • Condensation Reactions: The formyl group can readily undergo condensation with amines, hydrazines, and active methylene compounds to generate Schiff bases, hydrazones, and Knoevenagel products, respectively. These reactions are fundamental in the construction of diverse heterocyclic systems.

  • Multi-component Reactions: 3-Formylchromones can participate in multi-component reactions to rapidly build molecular complexity. For instance, the reaction of a 3-formylchromone with an amine and a secondary phosphine oxide can yield α-aminophosphine oxides, a class of compounds with potential biological activities.[9][10]

  • Cyclization Reactions: The functional groups on the chromone scaffold can be utilized in intramolecular cyclization reactions to construct fused heterocyclic systems, further expanding the chemical space accessible from this building block.

Conclusion

6-Isopropylchromone is a valuable and versatile building block in organic synthesis. Its utility is primarily demonstrated through its conversion to the highly reactive 3-formyl and 3-cyano derivatives. These intermediates provide access to a wide range of more complex molecules with promising biological activities, particularly in the development of novel antifungal and anti-inflammatory agents. The synthetic protocols and biological data presented in these application notes are intended to serve as a practical guide for researchers in the fields of medicinal chemistry and drug discovery.

References

Application of 6-Iso-propylchromone in Antifungal Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of 6-Iso-propylchromone and its derivatives, specifically 6-isopropylchromone-3-carbonitrile, as potential antifungal agents. The information compiled herein is intended to guide researchers in the evaluation of these compounds, from initial screening to understanding their mechanism of action.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Chromones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. Notably, this compound derivatives have demonstrated significant antifungal properties, particularly against clinically relevant Candida species. This document focuses on 6-isopropylchromone-3-carbonitrile, a derivative that has shown potent antifungal, anti-biofilm, and anti-virulence activities.[1]

Antifungal Activity

6-isopropylchromone-3-carbonitrile has exhibited good antifungal activity with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against various Candida species, including C. glabrata, C. parapsilosis, and C. albicans.[1] Studies have indicated that this compound is fungicidal, meaning it actively kills fungal cells rather than just inhibiting their growth.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values for 6-isopropylchromone-3-carbonitrile against a panel of Candida species.

Fungal StrainMIC Range (µg/mL)
Candida albicans5 - 50
Candida glabrata5 - 50
Candida parapsilosis5 - 50

Data compiled from published research.[1]

Mechanism of Action

The antifungal activity of 6-isopropylchromone-3-carbonitrile is attributed, at least in part, to its ability to interfere with key virulence factors of Candida albicans, namely hyphal formation and biofilm development.

Inhibition of Biofilm and Hypha Formation

Biofilms are structured communities of microbial cells that are notoriously resistant to antifungal agents. 6-isopropylchromone-3-carbonitrile has been shown to be a potent inhibitor of C. albicans biofilm formation. At a concentration of 5 µg/mL, it can inhibit biofilm formation by over 70%.[1] Furthermore, this compound markedly inhibits the morphological transition of Candida from yeast to hyphal form, a critical step for tissue invasion and virulence.[1]

Quantitative Data: Biofilm Inhibition
Compound Concentration (µg/mL)Biofilm Inhibition (%)
5>70
10>95

Data for 6-isopropylchromone-3-carbonitrile against C. albicans.[1]

Signaling Pathway Involvement

Transcriptomic analyses have revealed that 6-isopropylchromone-3-carbonitrile modulates the expression of genes crucial for hyphal development and biofilm formation. Specifically, it downregulates the expression of the transcription factors TEC1 and UME6, which are key activators of hyphal growth.[1][2][3][4][5] Concurrently, it upregulates the expression of the hyphal regulator UCF1.[1] This targeted gene regulation disrupts the signaling cascade that leads to filamentation.

G This compound This compound TEC1 TEC1 This compound->TEC1 downregulates UME6 UME6 This compound->UME6 downregulates UCF1 UCF1 This compound->UCF1 upregulates Hyphal Formation & Biofilm Development Hyphal Formation & Biofilm Development TEC1->Hyphal Formation & Biofilm Development UME6->Hyphal Formation & Biofilm Development UCF1->Hyphal Formation & Biofilm Development inhibits

Caption: Signaling pathway of this compound's antifungal action.

Toxicity Profile

Preliminary toxicity assays using plant and nematode models have indicated that 6-isopropylchromone-3-carbonitrile is non-toxic to mildly toxic.[1] Further studies are required to assess its cytotoxicity against mammalian cell lines to determine its therapeutic index. Some chromone derivatives have shown selective cytotoxicity against cancer cell lines over normal cells, suggesting that the chromone scaffold can be modified to enhance safety.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal properties of this compound and its derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Candida glabrata)

  • RPMI-1640 medium, buffered to pH 7.0 with MOPS

  • This compound compound stock solution (e.g., in DMSO)

  • Spectrophotometer or microplate reader

Workflow:

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of the this compound compound in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Biofilm Inhibition Assay

This protocol utilizes a 96-well plate to assess the inhibition of biofilm formation.

Materials:

  • 96-well, flat-bottom polystyrene plates

  • Candida albicans strain

  • RPMI-1640 medium

  • This compound compound

  • XTT reduction assay reagents (XTT, menadione)

  • Plate reader

Workflow:

Caption: Workflow for the Biofilm Inhibition Assay.

Procedure:

  • Inoculum Preparation: Prepare a suspension of C. albicans in RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate Setup: Add 100 µL of the cell suspension to the wells of a 96-well plate. Add 100 µL of RPMI-1640 containing various concentrations of this compound. Include a compound-free control.

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Washing: After incubation, carefully aspirate the medium and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Quantification: To quantify the biofilm, perform an XTT reduction assay. Add a solution of XTT and menadione to each well and incubate in the dark. Measure the absorbance at 490 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the control wells.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to analyze the effect of this compound on the expression of target genes in C. albicans.

Materials:

  • Candida albicans culture

  • This compound compound

  • RNA extraction kit

  • cDNA synthesis kit

  • Real-time PCR system

  • Primers for target genes (TEC1, UME6, UCF1) and a reference gene (e.g., ACT1)

Workflow:

Caption: Workflow for qRT-PCR Gene Expression Analysis.

Procedure:

  • Treatment: Grow C. albicans in a suitable medium to the mid-log phase and then treat with a sub-inhibitory concentration of this compound for a defined period (e.g., 4 hours). Include an untreated control.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using a suitable master mix, the synthesized cDNA as a template, and primers specific for the target genes (TEC1, UME6, UCF1) and a reference gene.

  • Data Analysis: Analyze the real-time PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the untreated control.

Conclusion

This compound and its derivatives, particularly 6-isopropylchromone-3-carbonitrile, represent a promising class of compounds for antifungal drug discovery. Their potent activity against Candida species, coupled with their ability to inhibit key virulence factors like biofilm and hypha formation, makes them attractive candidates for further development. The detailed protocols and data presented in this document provide a solid foundation for researchers to explore the full potential of this chemical scaffold in the fight against fungal infections. Further investigations into their in vivo efficacy, safety profile, and spectrum of activity are warranted.

References

Application Notes and Protocols: 6-Iso-propylchromone as a Potential Anticancer Agent in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 6-iso-propylchromone and its derivatives as anticancer agents for use in cellular models. While direct and extensive research on this compound is emerging, derivatives such as 6-isopropylchromone-3-carbonitrile have shown promise in anticancer studies, suggesting the potential of this chromone scaffold as a valuable starting point for drug discovery.[1] This document outlines the background, potential mechanisms of action, and detailed protocols for evaluating the anticancer efficacy of this class of compounds.

Introduction to Chromones in Cancer Research

Chromones are a class of heterocyclic compounds that form the backbone of many naturally occurring flavonoids and synthetic molecules with a wide range of biological activities.[2] Numerous studies have highlighted the potential of chromone derivatives as anticancer agents, demonstrating their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[2][3][4][5][6] The anticancer activity of chromone derivatives is often linked to their substitution patterns, which significantly influence their biological effects.[7]

Putative Mechanism of Action of Anticancer Chromones

Based on studies of various chromone derivatives, the potential anticancer mechanism of this compound may involve the induction of apoptosis through the intrinsic pathway. This is often characterized by the modulation of the Bcl-2 family of proteins and the activation of caspases. Specifically, some chromone derivatives have been observed to induce apoptosis in colon and non-small cell lung cancer cells through the Bcl-2, Bax, and caspase-3 signaling cascades.[3][8]

Signaling Pathway Diagram

anticancer_pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Putative apoptotic signaling pathway induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound in cellular models.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow: Cytotoxicity Assay

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h Seed->Incubate24h AddCompound Add Compound to Cells Incubate24h->AddCompound PrepareDilutions Prepare Compound Dilutions PrepareDilutions->AddCompound IncubateTreatment Incubate for 24/48/72h AddCompound->IncubateTreatment AddMTT Add MTT Reagent IncubateTreatment->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Dissolve Dissolve Formazan (DMSO) Incubate4h->Dissolve ReadAbsorbance Read Absorbance (570 nm) Dissolve->ReadAbsorbance

Caption: Workflow for the MTT-based cytotoxicity assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation

The following tables present representative data for the cytotoxic and apoptotic effects of chromone derivatives, which can be used as a reference for expected outcomes with this compound.

Table 1: Cytotoxicity of Chromone Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM) after 48h
Epiremisporine FHT-2944.77 ± 2.70
Epiremisporine GHT-2935.05 ± 3.76
Epiremisporine HHT-2921.17 ± 4.89
Epiremisporine FA54977.05 ± 2.57
Epiremisporine GA54952.30 ± 2.88
Epiremisporine HA54931.43 ± 3.01

Data adapted from a study on chromone derivatives.[3]

Table 2: Apoptosis Induction by a Chromone Derivative in HT-29 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Control05.2 ± 1.1
Compound X1015.8 ± 2.3
Compound X2535.4 ± 3.5
Compound X5062.1 ± 4.2

Illustrative data based on typical results for apoptosis-inducing compounds.

Table 3: Cell Cycle Distribution in Cancer Cells Treated with a Chromone Derivative

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control055.3 ± 2.830.1 ± 1.914.6 ± 1.5
Compound Y1065.8 ± 3.122.5 ± 2.011.7 ± 1.3
Compound Y2575.2 ± 3.515.3 ± 1.89.5 ± 1.1

Illustrative data demonstrating a potential G0/G1 phase arrest.

Conclusion

The chromone scaffold represents a promising starting point for the development of novel anticancer agents. While further investigation into the specific activity of this compound is warranted, the information available for its derivatives and the broader class of chromones provides a strong rationale for its evaluation as a potential anticancer compound. The protocols and data presented here offer a framework for researchers to explore the therapeutic potential of this compound in various cancer cell models.

References

Application Notes & Protocols: Quantification of 6-Iso-propylchromone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-Iso-propylchromone in biological matrices such as plasma and urine. The protocols are designed to be a comprehensive resource, offering guidance on sample preparation, chromatographic separation, and mass spectrometric detection.

Part 1: Quantitative Analysis of this compound in Human Plasma using LC-MS/MS

This protocol outlines a robust and sensitive method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Scope

This method is suitable for the quantitative analysis of this compound in human plasma for pharmacokinetic studies, toxicological assessments, and other research purposes.

Principle

This compound and an internal standard (IS) are extracted from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents
  • This compound reference standard

  • 7-ethoxycoumarin (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Experimental Protocol

1.4.1. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50% methanol to prepare working standard solutions for calibration curve and QC samples.

  • Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and quality control samples.

1.4.2. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution (7-ethoxycoumarin in 50% methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of MTBE.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

1.4.3. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Source Temp. 550°C
IonSpray Voltage 5500 V

Table 1: MRM Transitions for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound (Quantifier)189.1147.115025
This compound (Qualifier)189.1119.115035
7-ethoxycoumarin (IS)191.1163.115020
Data Presentation

Table 2: Validation Summary for this compound in Human Plasma

Parameter Result
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by internal standard

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant

Caption: LC-MS/MS experimental workflow for this compound.

Part 2: High-Throughput Quantification of this compound in Human Urine using UPLC-MS/MS

This protocol describes a rapid and high-throughput method for the quantification of this compound in human urine using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Scope

This method is designed for rapid screening and quantification of this compound in a large number of urine samples, suitable for clinical and research settings.

Principle

The "dilute-and-shoot" approach is employed for minimal sample preparation. Urine samples are diluted with a solution containing the internal standard, followed by direct injection into the UPLC-MS/MS system.

Materials and Reagents
  • This compound reference standard

  • This compound-d7 (Deuterated Internal Standard)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human urine

  • Deionized water

Experimental Protocol

2.4.1. Standard and QC Sample Preparation

  • Stock and Working Solutions: Prepare as described in section 1.4.1.

  • Calibration Curve and QC Samples: Spike blank human urine with the appropriate working standard solutions.

2.4.2. Sample Preparation ("Dilute-and-Shoot")

  • To 50 µL of urine sample, add 450 µL of methanol containing the internal standard (this compound-d7).

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

2.4.3. UPLC-MS/MS Conditions

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 0-0.2 min (5% B), 0.2-1.5 min (5-95% B), 1.5-2.0 min (95% B), 2.1-2.5 min (5% B)
Flow Rate 0.5 mL/min
Column Temperature 45°C
Injection Volume 2 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 3
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C

Table 3: MRM Transitions for this compound and its Deuterated Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound (Quantifier)189.1147.15025
This compound (Qualifier)189.1119.15035
This compound-d7 (IS)196.1154.15025
Data Presentation

Table 4: Performance Characteristics for this compound in Human Urine

Parameter Result
Linearity Range 5 - 5000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 5 ng/mL
Precision (%CV) < 10%
Accuracy (% Bias) Within ±10%
Matrix Effect Compensated by the stable isotope-labeled IS

High-Throughput Sample Processing Workflow

high_throughput_workflow start Urine Sample dilute Dilution with IS in Methanol start->dilute vortex Vortex dilute->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis UPLC-MS/MS Analysis transfer->analysis

Caption: High-throughput "dilute-and-shoot" workflow.

Part 3: Potential Signaling Pathway Modulation by this compound

Chromone derivatives have been reported to possess anti-inflammatory properties. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. While the direct effect of this compound on this pathway requires experimental validation, a plausible mechanism of action involves the inhibition of IκBα degradation, thereby preventing the nuclear translocation of the p65/p50 heterodimer and subsequent transcription of pro-inflammatory genes.

NFkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IkBa_p p-IκBα IkBa_p65_p50->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates to IkBa_deg IκBα Degradation IkBa_p->IkBa_deg 6_Iso_propylchromone This compound 6_Iso_propylchromone->IkBa_deg Inhibits DNA DNA p65_p50_nuc->DNA binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: Plausible inhibition of the NF-κB pathway by this compound.

Application Notes and Protocols: 6-Isopropylchromone-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 6-isopropylchromone-based fluorescent probes, with a specific focus on a recently developed chromone-based probe (CP) for the detection and imaging of ferric iron (Fe³⁺) in biological systems.

Introduction

Chromone derivatives are a class of heterocyclic compounds that have garnered significant interest in the development of fluorescent probes due to their favorable photophysical properties, synthetic accessibility, and biocompatibility.[1][2] The 6-isopropylchromone scaffold, in particular, offers a versatile platform for the design of probes targeting various analytes. This document details the application of a structurally simple chromone-based fluorescent probe, herein referred to as CP, for the selective detection of Fe³⁺. Iron is a crucial microelement in numerous physiological and pathological processes, and its dysregulation is associated with various diseases, including hemochromatosis, heart failure, and neurodegenerative disorders.[1][3] Fluorescent probes offer a powerful tool for studying the role of iron in these processes due to their high sensitivity, selectivity, and capability for real-time imaging in living cells.[1][4]

The CP probe operates on a "turn-off" fluorescence mechanism upon binding to Fe³⁺.[1] In its free state, the probe exhibits fluorescence, which is quenched upon the formation of a complex with Fe³⁺. This quenching is attributed to a photoinduced electron transfer (PET) process from the probe to the metal ion.[1]

Quantitative Data Summary

The photophysical and sensing properties of the CP probe for Fe³⁺ detection are summarized in the table below.

ParameterValueReference
Photophysical Properties
Maximum Absorption (λabs)~345 nm[1]
Maximum Emission (λem)439 nm[1]
SolventDMSO/H₂O (4:1, v/v)[1]
Sensing Performance for Fe³⁺
Response TypeFluorescence "turn-off"[1]
Detection Limit0.044 µmol·L⁻¹[1]
Stoichiometry (Probe:Fe³⁺)1:1[1]
pH Operating Range2.0 - 12.0[1]
Response Time< 1 minute[1]
Cellular Imaging Parameters
Cell LineHeLa[1]
Probe Concentration5 µmol·L⁻¹[1]
Incubation Time with Probe10 minutes at 37 °C[1]
Fe³⁺ Concentration for Imaging50 µmol·L⁻¹[1]
Incubation Time with Fe³⁺10 minutes at 37 °C[1]
Excitation Wavelength (Microscopy)405 nm[1]

Experimental Protocols

Synthesis of the Chromone-Based Probe (CP)

A general synthetic route for a chromone-based Schiff base fluorescent probe is outlined below. The synthesis involves the preparation of an intermediate compound which is then reacted to form the final probe.[1]

G cluster_0 Intermediate Synthesis cluster_1 Probe Synthesis 2-hydroxy-4-methoxyacetophenone 2-hydroxy-4-methoxyacetophenone Intermediate_1 Intermediate_1 2-hydroxy-4-methoxyacetophenone->Intermediate_1 Reaction with appropriate benzaldehyde in aqueous KOH CP_Probe CP_Probe Intermediate_1->CP_Probe Further reaction to form Schiff base

General Synthesis of a Chromone-Based Probe.

Protocol:

  • Synthesis of Intermediate 1: The synthesis of the intermediate compound is based on established literature methods.[1]

  • Synthesis of CP Probe: The final CP probe is synthesized via a Schiff base condensation reaction.[1]

  • Purification and Characterization: The synthesized probe is purified using standard chromatographic techniques and characterized by ¹H NMR, ¹³C NMR, IR, and HR-MS to confirm its structure and purity.[2]

Protocol for In Vitro Fe³⁺ Detection

This protocol describes the procedure for evaluating the fluorescence response of the CP probe to Fe³⁺ in solution.

Materials:

  • CP probe stock solution (in DMSO)

  • FeCl₃ stock solution (in deionized water)

  • DMSO/H₂O (4:1, v/v) solvent mixture

  • Quartz cuvette (1 cm path length)

  • Fluorometer

Procedure:

  • Prepare a 10 µmol·L⁻¹ solution of the CP probe in a DMSO/H₂O (4:1, v/v) mixture.

  • Transfer 3 mL of the probe solution to a quartz cuvette.

  • Record the initial fluorescence emission spectrum (excitation at 345 nm, emission range 350-600 nm).

  • Add incremental amounts of the Fe³⁺ stock solution to the cuvette using a micropipette.

  • After each addition, mix gently and record the fluorescence emission spectrum. The fluorescence quenching should be complete within 1 minute.[1]

  • To test for selectivity, repeat the experiment using stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cu²⁺, Cd²⁺, Al³⁺) at the same concentration.[1]

Protocol for Live Cell Imaging of Intracellular Fe³⁺

This protocol details the steps for visualizing intracellular Fe³⁺ in HeLa cells using the CP probe.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • CP probe stock solution (in DMSO)

  • FeCl₃·6H₂O

  • Confocal microscope with a 405 nm laser line

Procedure:

  • Cell Culture: Culture HeLa cells in a suitable vessel (e.g., glass-bottom dish) until they reach the desired confluency.

  • Probe Loading:

    • Prepare a 5 µmol·L⁻¹ solution of the CP probe in the cell culture medium.

    • Remove the existing medium from the cells and wash with PBS.

    • Add the probe-containing medium to the cells and incubate for 10 minutes at 37 °C.[1]

  • Baseline Imaging:

    • Wash the cells three times with PBS to remove excess probe.

    • Add fresh culture medium.

    • Image the cells using a confocal microscope with excitation at 405 nm. A significant blue fluorescence should be observable from the intracellular regions.[1]

  • Fe³⁺ Treatment and Imaging:

    • Supplement the culture medium with 50 µmol·L⁻¹ FeCl₃·6H₂O.

    • Incubate the cells for 10 minutes at 37 °C.[1]

    • Wash the cells three times with PBS.

    • Image the cells again under the same conditions as the baseline imaging. A significant decrease in intracellular fluorescence should be observed.[1]

  • Cytotoxicity Assay (Optional but Recommended): Perform an MTT assay to confirm that the CP probe is not cytotoxic at the concentrations used for imaging.[1][5]

Signaling Pathway and Experimental Workflow Diagrams

Intracellular Iron Homeostasis and Probe Detection

The following diagram illustrates the key pathways of intracellular iron regulation and the mechanism of Fe³⁺ detection by the CP probe. In the cell, iron is taken up via transferrin receptor 1 (TfR1) and can be stored in ferritin or utilized in metabolic processes.[6][7] The CP probe enters the cell and its fluorescence is quenched upon binding to labile intracellular Fe³⁺.

G cluster_0 Cellular Environment Tf_Fe Transferrin-Fe³⁺ TfR1 Transferrin Receptor 1 Tf_Fe->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis LIP Labile Iron Pool (Fe³⁺) Endosome->LIP Fe³⁺ release via DMT1 DMT1 DMT1 Ferritin Ferritin (Storage) LIP->Ferritin Mitochondria Mitochondria (Utilization) LIP->Mitochondria CP_Fe_Complex CP-Fe³⁺ Complex (Non-Fluorescent) LIP->CP_Fe_Complex CP_Probe_in CP Probe (Fluorescent) CP_Probe_in->CP_Fe_Complex Binding CP_Probe_out CP Probe (Added to media) CP_Probe_out->CP_Probe_in Cellular Uptake

Intracellular Iron Signaling and Probe Action.
Experimental Workflow for Cellular Imaging

This diagram outlines the sequential steps for performing a live-cell imaging experiment to detect intracellular Fe³⁺ using the CP probe.

G Start Start Culture_Cells Culture HeLa Cells Start->Culture_Cells Probe_Loading Incubate with 5 µM CP Probe (10 min) Culture_Cells->Probe_Loading Wash_1 Wash with PBS (3x) Probe_Loading->Wash_1 Baseline_Image Acquire Baseline Fluorescence Image (Ex: 405 nm) Wash_1->Baseline_Image Fe_Treatment Treat with 50 µM Fe³⁺ (10 min) Baseline_Image->Fe_Treatment Wash_2 Wash with PBS (3x) Fe_Treatment->Wash_2 Final_Image Acquire Final Fluorescence Image Wash_2->Final_Image Analyze Analyze Fluorescence Quenching Final_Image->Analyze End End Analyze->End

Live-Cell Imaging Workflow.

References

Application Notes and Protocols for Utilizing Chromone Derivatives in the Study of Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) presents a significant challenge in the effective treatment of both infectious diseases and cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRG2), which actively efflux therapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.[1][2][3] Chromones, a class of oxygen-containing heterocyclic compounds, have emerged as a promising scaffold for the development of novel agents to combat MDR.[4][5] Various derivatives of the chromone backbone have demonstrated potential as antibacterial agents against resistant strains and as inhibitors of key ABC transporters.[6][7][8]

This document provides detailed application notes and experimental protocols for the investigation of chromone derivatives, using 6-iso-propylchromone as a representative structure, in the context of multidrug resistance research. The methodologies outlined here are based on established studies of related chromone compounds and are intended to guide researchers in evaluating the potential of this chemical class to reverse MDR.

Data Summary: Efficacy of Chromone Derivatives Against Multidrug Resistance

The following tables summarize the reported activities of various chromone derivatives in the context of multidrug resistance. This data is compiled from multiple studies and is intended to provide a comparative overview.

Table 1: Antibacterial Activity of Chromone Derivatives against Resistant Strains

Compound ClassBacterial StrainMIC (µg/mL)Reference
Mono-halogenated nitrochromenesS. aureus (including MRSA)8–32[4]
Tri-halogenated 3-nitro-2H-chromenesS. aureus (multidrug-resistant)4[4]
Tri-halogenated 3-nitro-2H-chromenesS. epidermidis (multidrug-resistant)1–4[4]
Chromone Sulfonamide Schiff Base 1aMRSA PH217150[8][9]
Chromone Sulfonamide Schiff Base 1aE. coli (MDR isolate)128[8][9]
Chromone Sulfonamide Schiff Base 1bS. aureus ATCC 29213150[9]
Chromone Sulfonamide Schiff Base 1bSalmonella Typhi MTCC 734150[9]

Table 2: Inhibition of ABC Transporters by Chromone Derivatives

CompoundTransporterAssayIC50 / ActivityReference
Chromone 1 DerivativeABCG2Mitoxantrone Efflux InhibitionPotent Inhibition[6]
Chromone 1 DerivativeABCG2Basal ATPase Activity InhibitionPotent Inhibition[6]
HM30181 (a chromone derivative)MDR1 (ABCB1)ATPase AssayIC50 = 0.63 nM[10]
HM30181 (a chromone derivative)MDR1 (ABCB1)Transepithelial Paclitaxel TransportIC50 = 35.4 nM[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of ABC Transporter-Mediated Multidrug Resistance

MDR_Pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space Chemotherapy Chemotherapeutic Drug Drug_In Drug Influx Drug_Target Intracellular Target (e.g., DNA, Tubulin) Drug_In->Drug_Target Apoptosis Apoptosis Drug_Target->Apoptosis ABCB1 ABC Transporter (e.g., ABCB1/P-gp) Drug_Target->ABCB1 Substrate Drug_Efflux Drug Efflux ABCB1->Drug_Efflux ADP ADP + Pi ABCB1->ADP Ext_Drug Extracellular Drug ATP ATP ATP->ABCB1 Chromone This compound (or derivative) Chromone->ABCB1 Inhibition

Caption: Mechanism of ABC transporter-mediated drug efflux and its inhibition by chromone derivatives.

Experimental Workflow for Screening Chromone Derivatives as MDR Reversal Agents

Screening_Workflow cluster_workflow Screening Workflow start Start: Synthesize/Acquire This compound Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) in Cancer Cell Lines start->cytotoxicity mdr_cells Select MDR and Parental Cell Lines (e.g., MCF-7/ADR and MCF-7) cytotoxicity->mdr_cells chemosensitization Chemosensitization Assay (Combination with Chemotherapeutic) Determine Reversal Fold mdr_cells->chemosensitization efflux_assay Efflux Pump Inhibition Assay (e.g., Rhodamine 123 or Calcein-AM Accumulation Assay) chemosensitization->efflux_assay atpase_assay ATPase Activity Assay (Measure ATP Hydrolysis by ABC Transporter) efflux_assay->atpase_assay western_blot Western Blot Analysis (Determine Expression Levels of ABC Transporters) atpase_assay->western_blot end End: Identify Lead Compounds for Further Development western_blot->end

Caption: A typical experimental workflow for evaluating chromone derivatives as MDR reversal agents.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Multidrug-Resistant Bacteria

Objective: To determine the lowest concentration of a chromone derivative that inhibits the visible growth of a multidrug-resistant bacterial strain.

Materials:

  • This compound or other chromone derivatives

  • Multidrug-resistant bacterial strains (e.g., MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain in CAMHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of the chromone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation:

    • Add an equal volume of the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Rhodamine 123 Efflux Assay for ABCB1 Inhibition

Objective: To assess the ability of a chromone derivative to inhibit the efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing the ABCB1 transporter.

Materials:

  • Parental and ABCB1-overexpressing cell lines (e.g., K562 and K562/ADR)

  • This compound or other chromone derivatives

  • Rhodamine 123

  • Verapamil (positive control inhibitor)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture the cells to a density of approximately 1 x 10^6 cells/mL.

    • Harvest and wash the cells with ice-cold PBS.

  • Compound Incubation:

    • Resuspend the cells in culture medium and pre-incubate with various concentrations of the chromone derivative or verapamil for 30 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to a final concentration of 1 µM and incubate for a further 60 minutes at 37°C in the dark.

  • Efflux:

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Resuspend the cells in fresh, pre-warmed medium containing the respective concentrations of the chromone derivative or verapamil.

    • Incubate for 90 minutes at 37°C to allow for drug efflux.

  • Flow Cytometry Analysis:

    • Wash the cells with ice-cold PBS.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence compared to the untreated control indicates inhibition of efflux.

Protocol 3: ATPase Activity Assay

Objective: To determine the effect of a chromone derivative on the ATP hydrolysis activity of an ABC transporter.

Materials:

  • Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., ABCB1 or ABCG2)

  • This compound or other chromone derivatives

  • ATP

  • Assay buffer (containing MgCl2, KCl, and a pH buffer)

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Prepare Reactions:

    • In a 96-well plate, add the membrane vesicles to the assay buffer.

    • Add various concentrations of the chromone derivative. Include a basal control (no compound) and a positive control (a known inhibitor or substrate that stimulates ATPase activity, like verapamil for ABCB1).

  • Initiate Reaction:

    • Add ATP to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes) during which the reaction is linear.

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.

  • Data Analysis:

    • Calculate the percentage of ATPase activity relative to the basal control. Inhibition is observed as a decrease in ATP hydrolysis, while stimulation is seen as an increase.

Conclusion

The study of chromone derivatives holds significant promise for the discovery of new agents to combat multidrug resistance. The protocols and data presented here provide a framework for researchers to investigate the potential of compounds like this compound as MDR modulators. By systematically evaluating their antibacterial efficacy, their ability to inhibit key ABC transporters, and their impact on transporter function, the scientific community can further elucidate the therapeutic potential of this versatile chemical scaffold.

References

Application Notes and Protocols for Testing the Antioxidant Properties of 6-Iso-propylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2][3][4] Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. Chromone derivatives have been identified as a class of compounds with potential antioxidant properties.[5][6][7][8][9] This document provides a detailed experimental design for evaluating the antioxidant potential of a specific synthetic chromone derivative, 6-Iso-propylchromone.

These protocols are designed to be a comprehensive guide for researchers, providing methodologies for both in vitro chemical assays and cell-based assays to build a robust profile of the antioxidant activity of this compound.

In Vitro Antioxidant Capacity Assays

In vitro antioxidant assays are rapid and cost-effective methods to screen the radical scavenging and reducing capabilities of a compound. The following are standard protocols for the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging activity of antioxidants.[10][11][12][13] The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.[10][11]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in the dark at 4°C.[10][11]

    • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Standard (Ascorbic Acid or Trolox): Prepare a 1 mg/mL stock solution of the standard antioxidant.

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution and the standard to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution or standard.[10]

    • For the blank, add 100 µL of the solvent used for the sample to 100 µL of the DPPH solution.

    • For the control, add 100 µL of the DPPH solution and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.[10][14]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of this compound.

Data Presentation:

Concentration (µg/mL)% DPPH Scavenging (this compound)% DPPH Scavenging (Standard)
1
5
10
25
50
100
IC50 (µg/mL)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants. [6] Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water. [15][16] * Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. [15][17] * ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [15][17]Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. [15][18] * This compound Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent.

    • Standard (Trolox): Prepare a 1 mg/mL stock solution.

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution and the standard.

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution or standard. [15] * Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader. [18][19]3. Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the following formula:

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of this compound with that of Trolox.

Data Presentation:

Concentration (µg/mL)% ABTS Scavenging (this compound)% ABTS Scavenging (Trolox)
1
5
10
25
50
100
TEAC (µM Trolox equivalents/mg)

Cell-Based Antioxidant Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the compound. [2][3]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells. [2][3][20][21] Experimental Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black-walled, clear-bottom plate until confluent. [2][3][20][21]2. Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). [20] * Treat the cells with various concentrations of this compound and a standard antioxidant (e.g., Quercetin) for 1 hour. [20][21] * Add 50 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour at 37°C. [20] * Wash the cells with PBS.

    • Add 100 µL of a free radical initiator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to each well. [20] * Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader. [3][20]3. Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the CAA value using the following formula:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Data Presentation:

Concentration (µM)CAA Value (this compound)CAA Value (Quercetin)
1
5
10
25
50
100
EC50 (µM)
Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol directly measures the levels of intracellular ROS after treatment with an oxidizing agent and assesses the ability of this compound to reduce these levels.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce oxidative stress by adding an oxidizing agent (e.g., H2O2, tert-butyl hydroperoxide).

  • ROS Detection:

    • Load the cells with a fluorescent ROS indicator dye, such as DCFH-DA (for general ROS) or Dihydroethidium (DHE) (for superoxide). [4] * Incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. [4][22]3. Data Analysis:

    • Quantify the fluorescence intensity and normalize it to the control group (cells treated with the oxidizing agent alone).

    • Calculate the percentage reduction in ROS levels for each concentration of this compound.

Data Presentation:

Concentration (µM)% Reduction in ROS Levels
1
5
10
25
50
100
IC50 (µM)

Investigation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. [1][23][24][25]Investigating the effect of this compound on the Nrf2 pathway can provide insights into its mechanism of action.

Experimental Protocol (Western Blotting for Nrf2 and its Target Genes):

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for a specified time.

    • Lyse the cells and extract total protein.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Nrf2, and Nrf2 target genes (e.g., Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1)).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

TreatmentNrf2 Protein Expression (Fold Change)HO-1 Protein Expression (Fold Change)NQO1 Protein Expression (Fold Change)
Control1.01.01.0
This compound (X µM)
Positive Control (e.g., Sulforaphane)

Visualizations

G cluster_0 DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH Solution with Sample/Standard (1:1) A->C B Prepare this compound and Standard Dilutions B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

G cluster_1 Cellular Antioxidant Activity (CAA) Assay Workflow G Culture Cells to Confluence H Treat with this compound and Standard G->H I Load with DCFH-DA (1 hour) H->I J Induce Oxidative Stress (AAPH) I->J K Measure Fluorescence (Ex: 485 nm, Em: 538 nm) J->K L Calculate CAA Value and EC50 K->L

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

G cluster_2 Nrf2 Signaling Pathway cluster_3 ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Compound This compound Compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Proteasome Degradation Keap1->Ub promotes Nrf2->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Nucleus Nucleus ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes activates transcription of Response Cellular Antioxidant Response Genes->Response Nrf2_n->ARE binds to

Caption: Simplified diagram of the Nrf2 signaling pathway activation by an antioxidant compound.

References

Application Notes and Protocols: Chromone Derivatives as Phosphodiesterase 2 (PDE2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a wide array of physiological processes.[3][4] Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[5][6] A unique characteristic of PDE2 is its allosteric activation by cGMP, which enhances its cAMP-hydrolyzing activity.[3][4] This positions PDE2 as a critical integrator of the cAMP and cGMP signaling pathways.[3][4] Inhibition of PDE2 can lead to an increase in intracellular cAMP and/or cGMP levels, making it a promising therapeutic target for various disorders, including cardiovascular and neurological diseases.[3][7]

The chromone scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities.[8] Recent studies have highlighted derivatives of 6H-benzo[c]chromen-6-one as potential inhibitors of PDE2.[1][2] This document provides an overview of their inhibitory activity and a detailed protocol for assessing the inhibitory potential of similar compounds against PDE2.

Quantitative Data: PDE2 Inhibition by 6H-benzo[c]chromen-6-one Derivatives

The following table summarizes the in vitro inhibitory activity of a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives against PDE2. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound IDR-Group (Substitution at position 3)PDE2 IC50 (µM)
1a Methoxy> 50
1b Ethoxy15.34 ± 1.21
1c Propoxy8.72 ± 0.95
1d Isopropoxy10.28 ± 1.13
1e sec-Butoxy6.57 ± 0.78
1f Butoxy3.67 ± 0.47
1g Pentyloxy4.12 ± 0.52
1h Benzyloxy25.89 ± 2.33
BAY 60-7550 (Reference Inhibitor)0.85 ± 0.09

Data sourced from a study on novel 6H-benzo[c]chromen-6-one derivatives as potential PDE2 inhibitors.[1]

Signaling Pathway

The diagram below illustrates the role of PDE2 in the crosstalk between cGMP and cAMP signaling pathways and the effect of a PDE2 inhibitor.

PDE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP GTP GTP GTP->GC ATP ATP ATP->AC PDE2 PDE2 cGMP->PDE2 Allosteric Activation cAMP->PDE2 PKA Protein Kinase A (PKA) cAMP->PKA Five_AMP 5'-AMP PDE2->Five_AMP Hydrolysis Five_GMP 5'-GMP Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP Inhibitor 6-Iso-propylchromone (or derivative) Inhibitor->PDE2

PDE2 signaling pathway and point of inhibition.

Experimental Protocols

In Vitro PDE2 Inhibition Assay

This protocol describes a general method for determining the IC50 of a test compound against PDE2 using a colorimetric assay. This type of assay measures the amount of phosphate produced from the hydrolysis of cAMP to 5'-AMP, followed by the conversion of 5'-AMP to adenosine and phosphate by 5'-nucleotidase.

Materials and Reagents:

  • Recombinant human PDE2A

  • Test compound (e.g., this compound)

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Positive control inhibitor (e.g., IBMX or BAY 60-7550)

  • 96-well microplates

  • Microplate reader

Experimental Workflow Diagram:

PDE2_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Incubation cluster_detection 3. Detection & Analysis A Prepare serial dilutions of test compound C Add assay buffer, test compound, and PDE2 enzyme to wells A->C B Prepare enzyme, substrate (cAMP), and 5'-nucleotidase solutions in assay buffer B->C E Initiate reaction by adding cAMP and 5'-nucleotidase B->E D Pre-incubate at 37°C C->D D->E F Incubate at 37°C for a fixed time (e.g., 30 min) E->F G Stop reaction by adding phosphate detection reagent F->G H Incubate at room temperature for color development G->H I Measure absorbance at ~620-650 nm H->I J Calculate % inhibition and determine IC50 I->J

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 6-Isopropylchromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Isopropylchromone in aqueous buffers during experiments.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility problems with 6-Isopropylchromone.

Issue 1: Precipitate Formation Upon Addition to Aqueous Buffer

If you observe immediate precipitation of 6-Isopropylchromone when adding it to your aqueous buffer, consider the following solutions:

Troubleshooting Workflow

start Precipitate Observed cosolvent Try Co-solvent Method start->cosolvent Initial Step surfactant Use Surfactants cosolvent->surfactant If precipitate persists success Solubility Achieved cosolvent->success Success cyclodextrin Employ Cyclodextrins surfactant->cyclodextrin If still insoluble surfactant->success Success ph_adjust Adjust pH cyclodextrin->ph_adjust Alternative approach cyclodextrin->success Success ph_adjust->success Success fail Consult Further ph_adjust->fail If all fail

Caption: Troubleshooting workflow for precipitate formation.

1. Co-solvency: 6-Isopropylchromone is a hydrophobic molecule. The addition of a water-miscible organic solvent, or co-solvent, can increase its solubility by reducing the polarity of the aqueous medium.[1][2]

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • N,N-Dimethylformamide (DMF)

  • Protocol:

    • Prepare a high-concentration stock solution of 6-Isopropylchromone in your chosen co-solvent (e.g., 10-50 mM in DMSO).

    • Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Keep the final concentration of the co-solvent in your buffer as low as possible (typically <1% v/v) to avoid affecting your experimental system.

2. Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2]

  • Recommended Surfactants:

    • Tween® 80

    • Pluronic® F-68

    • Sodium lauryl sulfate (SLS)

  • Protocol:

    • Prepare a stock solution of the surfactant in your aqueous buffer.

    • Add the surfactant solution to the buffer containing the 6-Isopropylchromone.

    • Gently mix until the solution becomes clear. Sonication can aid in solubilization.

3. Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[3]

  • Recommended Cyclodextrins:

    • β-Cyclodextrin

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Protocol:

    • Prepare an aqueous solution of the cyclodextrin.

    • Add the 6-Isopropylchromone to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound dissolves. This process can sometimes take several hours.

Issue 2: Cloudiness or Haze in the Solution

A cloudy or hazy appearance indicates that the 6-Isopropylchromone is not fully dissolved and may be present as a fine suspension.

1. pH Adjustment: The solubility of some compounds can be pH-dependent. While 6-isopropylchromone itself does not have readily ionizable groups, derivatives might. For instance, 6-isopropylchromone-2-carboxylic acid has a predicted acidic pKa.[4] Adjusting the pH of the buffer may improve solubility.

  • Protocol:

    • Determine the pKa of your specific 6-isopropylchromone derivative if applicable.

    • Adjust the pH of your buffer to be at least 1-2 pH units away from the pKa of the compound. For acidic compounds, increasing the pH will increase solubility. For basic compounds, decreasing the pH will increase solubility.

    • Use a minimal amount of a suitable acid (e.g., HCl) or base (e.g., NaOH) to adjust the pH.

2. Micronization: Reducing the particle size of the solid 6-Isopropylchromone can increase its surface area, leading to a faster dissolution rate.[3]

  • Protocol:

    • If you have the solid compound, you can attempt to reduce its particle size by grinding it with a mortar and pestle before attempting to dissolve it.

    • Specialized micronization techniques like sonocrystallization or spray drying can also be employed for more significant particle size reduction.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 6-Isopropylchromone in aqueous buffers?

A1: The exact solubility of 6-Isopropylchromone in aqueous buffers is not well-documented in publicly available literature. However, its chemical structure, characterized by a chromone backbone with an isopropyl group, suggests it is a hydrophobic compound with low aqueous solubility.[5] Researchers should anticipate the need for solubility enhancement techniques.

Q2: Which co-solvent is best for 6-Isopropylchromone?

A2: The choice of co-solvent depends on the specific experimental requirements, including cell viability and potential interference with assays. DMSO is a common and effective choice for initial experiments due to its strong solubilizing power. However, it is crucial to keep the final concentration low, as it can have biological effects. Ethanol and methanol are also viable options.

Q3: How can I determine the optimal concentration of a surfactant or cyclodextrin?

A3: The optimal concentration of a solubilizing agent should be determined empirically. It is recommended to perform a concentration-response experiment where you test a range of concentrations of the surfactant or cyclodextrin to find the minimum concentration that achieves complete solubilization of your desired concentration of 6-Isopropylchromone.

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can sometimes improve solubility. However, be cautious as excessive heat can lead to the degradation of 6-Isopropylchromone or other components in your experimental system. Always check the compound's stability at elevated temperatures before proceeding.

Q5: Are there any known biological effects of the solubilizing agents themselves?

A5: Yes, many solubilizing agents can have their own biological effects. For example, DMSO can influence cell differentiation and gene expression, while some surfactants can disrupt cell membranes. It is essential to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agent.

Quantitative Data

The following tables provide a general reference for the solubility of hydrophobic compounds in various solvents. Note that specific values for 6-Isopropylchromone are not available and would need to be determined experimentally.

Table 1: Common Co-solvents and Their Properties

Co-solventPolarity IndexWater MiscibilityNotes
DMSO7.2MiscibleStrong solubilizer, but can be toxic at higher concentrations.
Ethanol5.2MiscibleLess toxic than DMSO, commonly used in biological experiments.
Methanol5.1MiscibleSimilar to ethanol, but can be more toxic.
DMF6.4MiscibleGood solubilizing power, but use with caution due to toxicity.

Table 2: Representative Solubility of a Model Hydrophobic Compound

Solvent SystemSolubility (µg/mL)
Water< 1
PBS (pH 7.4)< 1
1% DMSO in PBS50 - 200
5% Tween® 80 in PBS> 1000
10% HP-β-CD in Water> 1000

Data in this table is illustrative for a generic hydrophobic compound and should not be taken as actual values for 6-Isopropylchromone.

Experimental Protocols

Protocol 1: Preparation of a 6-Isopropylchromone Stock Solution using a Co-solvent
  • Materials:

    • 6-Isopropylchromone (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipettes

  • Procedure:

    • Weigh out the desired amount of 6-Isopropylchromone into a microcentrifuge tube.

    • Add the required volume of DMSO to achieve the target stock solution concentration (e.g., 10 mg in 468.6 µL of DMSO for a 100 mM stock, based on a molecular weight of 213.24 g/mol ).[5]

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Materials:

    • 6-Isopropylchromone (solid)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer of choice (e.g., PBS)

    • Magnetic stirrer and stir bar

    • Sonicator (optional)

  • Procedure:

    • Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration (e.g., 10% w/v).

    • Add the solid 6-Isopropylchromone to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature using a magnetic stirrer. This process may take several hours.

    • If the compound does not fully dissolve, sonicate the mixture in a bath sonicator for 15-30 minute intervals, allowing the solution to cool between intervals to prevent degradation.

    • Once dissolved, the solution can be sterile-filtered if necessary for cell culture experiments.

Signaling Pathway Diagram

Chromone derivatives have been investigated for their potential roles in various signaling pathways, including those related to inflammation. The diagram below illustrates a hypothetical signaling pathway where 6-Isopropylchromone could be studied for its inhibitory effects.

cluster_cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Gene Inflammatory Gene Expression NFkB->Gene Chromone 6-Isopropylchromone Chromone->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Stability testing of 6-Iso-propylchromone under different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Iso-propylchromone. The information is designed to address common issues encountered during stability testing under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical experimental conditions for assessing the stability of this compound?

A1: Forced degradation studies are essential to understand the stability of this compound.[1][2] These studies typically involve subjecting the compound to more severe conditions than accelerated stability testing to determine its intrinsic stability and identify potential degradation products.[1] Key experimental conditions to investigate include:

  • pH: Hydrolytic degradation across a wide pH range (e.g., acidic, neutral, and basic conditions).[1][3]

  • Temperature: Thermal degradation at elevated temperatures.[1][4]

  • Light: Photolytic degradation under UV and visible light exposure.[1][5]

  • Oxidation: Oxidative degradation using reagents like hydrogen peroxide.[1][4]

Q2: How can I identify the degradation products of this compound?

A2: A combination of chromatographic and spectroscopic techniques is typically employed to separate and identify degradation products.[3][6] High-performance liquid chromatography (HPLC) is a powerful tool for separating the degradation products from the parent compound.[3] The structural elucidation of these products can then be achieved using techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns of the degradants.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the degradation products.[6]

Q3: What are the acceptable limits for degradation of this compound in a pharmaceutical formulation?

A3: The acceptable limits for degradation products are determined by regulatory guidelines and depend on the nature of the degradant (e.g., whether it is a known toxicant). The International Council for Harmonisation (ICH) guidelines, such as Q1A(R2), provide a framework for stability testing and setting specifications for new drug substances and products.[7] The limits for individual and total degradation products are typically established based on safety data and the manufacturing process capability.

Troubleshooting Guides

Issue 1: Unexpectedly high degradation of this compound in the solid state.

  • Possible Cause: Incompatibility with excipients used in the formulation.

  • Troubleshooting Steps:

    • Review Excipient Compatibility: Conduct systematic drug-excipient compatibility studies.[8][9] Certain excipients can interact with the active pharmaceutical ingredient (API), leading to degradation.[9]

    • Analytical Techniques: Utilize techniques like Differential Scanning Calorimetry (DSC) and FTIR to screen for potential physical and chemical interactions between this compound and the excipients.[10]

    • Reformulation: If an incompatibility is identified, consider replacing the problematic excipient with a more compatible alternative.

Issue 2: Inconsistent results in photostability studies.

  • Possible Cause: Improper control of light exposure conditions.

  • Troubleshooting Steps:

    • Standardized Light Source: Ensure the use of a calibrated and standardized light source as specified in ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

    • Sample Presentation: The way the sample is exposed to light (e.g., as a solid, in solution, in the final packaging) can significantly affect the results.[5] Ensure consistent sample presentation throughout the study.

    • Control Samples: Always include dark controls (samples protected from light) to differentiate between photolytic and thermal degradation.

Issue 3: Difficulty in separating degradation products using HPLC.

  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Method Development: Systematically optimize the HPLC method parameters, including the mobile phase composition (solvents, pH, additives), column chemistry (e.g., C18, C8), and temperature.

    • Gradient Elution: Employ a gradient elution program to improve the separation of peaks with different polarities.

    • Alternative Detection: If co-elution is suspected, use a photodiode array (PDA) detector to check for peak purity. Mass spectrometry can also be used to identify if multiple components are eluting at the same time.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock solution with purified water.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).[4]

  • Neutralization: At each time point, withdraw an aliquot and neutralize the acidic and basic samples.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the amount of this compound remaining and the formation of degradation products.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Solution: Prepare a stock solution of this compound.

  • Stress Condition: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Keep the solution at room temperature for a defined period, protected from light.[4]

  • Analysis: At predetermined time intervals, analyze the sample by HPLC to monitor the degradation.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)This compound Remaining (%)Major Degradation Products (RRT)
Acidic Hydrolysis 0.1 M HCl, 60°C2485.20.75
4872.10.75, 0.88
Basic Hydrolysis 0.1 M NaOH, 60°C2465.41.23
4848.91.23, 1.45
Oxidation 3% H₂O₂, RT2492.70.95
4888.30.95
Thermal 80°C (Solid)7298.1-
Photolytic ICH Q1B-95.61.10

RRT: Relative Retention Time

Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_analysis Analysis API This compound (API) Solution Prepare Stock Solution API->Solution Acid Acidic (0.1M HCl, 60°C) Solution->Acid Base Basic (0.1M NaOH, 60°C) Solution->Base Oxidative Oxidative (3% H2O2, RT) Solution->Oxidative Thermal Thermal (80°C, Solid) Solution->Thermal Photo Photolytic (ICH Q1B) Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization

Caption: Workflow for Forced Degradation Studies.

Signaling_Pathway_Placeholder cluster_pathway Hypothetical Degradation Pathway Compound This compound Intermediate1 Hydrolyzed Intermediate Compound->Intermediate1 Hydrolysis (Acid/Base) Intermediate2 Oxidized Intermediate Compound->Intermediate2 Oxidation Degradant1 Final Degradant A Intermediate1->Degradant1 Degradant2 Final Degradant B Intermediate2->Degradant2

Caption: Hypothetical Degradation Pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with 6-Iso-propylchromone in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a hydrophobic molecule. For most biological assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically <1%) and consistent across all samples, including controls.

Q2: What is the stability of this compound in solution?

A2: Stock solutions of this compound in anhydrous DMSO are generally stable for several months when stored at -20°C or -80°C, protected from light. Working solutions in aqueous buffers are less stable and should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: Does this compound interfere with common assay readouts?

A3: Chromone derivatives have the potential to interfere with fluorescence-based assays due to their aromatic structure, which can lead to autofluorescence. It is crucial to run appropriate controls, such as a sample containing only the compound in the assay buffer, to quantify any background signal.[1] If significant interference is observed, consider using a different detection method (e.g., absorbance or luminescence) if possible.[1]

Troubleshooting Guide

Issue: High Variability in IC50 Values for a Kinase Inhibition Assay

You are observing inconsistent IC50 values for this compound in a kinase inhibition assay. This can be caused by several factors, from compound handling to assay setup.

Q1: My IC50 values for this compound are not reproducible between experiments. What are the potential causes?

A1: Several factors can contribute to poor reproducibility of IC50 values. These include:

  • Compound Precipitation: this compound may precipitate in your aqueous assay buffer, especially at higher concentrations. This reduces the effective concentration of the inhibitor and leads to variable results.

  • Inconsistent Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can significantly impact enzyme kinetics and inhibitor potency.

  • Enzyme Instability: The kinase you are studying may lose activity over the course of the experiment, affecting the apparent inhibitory effect of the compound.

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, is a common source of variability.

Q2: How can I rule out compound precipitation as the cause of variability?

A2: To check for precipitation, you can visually inspect the highest concentration wells for cloudiness or particulate matter. A more quantitative approach is to centrifuge a sample of your highest concentration working solution and measure the concentration of the supernatant by UV-Vis spectrophotometry or HPLC.

Solution:

  • Lower the final DMSO concentration in your assay.

  • Include a pre-incubation step of the compound with the enzyme before adding the substrate.

  • Use a solubility-enhancing agent in your buffer, if compatible with your assay.

Q3: What steps can I take to ensure my assay conditions are consistent?

A3: Careful planning and execution of your experiments are key.

  • Use a Master Mix: Prepare a master mix of your assay buffer, enzyme, and any co-factors to minimize well-to-well variability.

  • Consistent Incubation Times: Use a multichannel pipette or an automated liquid handler to start all reactions simultaneously.

  • Temperature Control: Ensure your plate reader and incubators are properly calibrated and maintain a stable temperature.

Data Presentation: Troubleshooting IC50 Variability

The following table summarizes hypothetical experimental data to identify the source of IC50 variability.

Experiment IDDMSO ConcentrationPre-incubation Time (min)IC50 (µM)Standard DeviationNotes
EXP-011%1512.54.2High variability observed.
EXP-020.5%158.11.5Reduced DMSO concentration improved consistency.
EXP-030.5%305.70.8Longer pre-incubation further improved consistency.
EXP-040.1%305.50.7Minimal further improvement with lower DMSO.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to determine the IC50 value of this compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (specific to the enzyme)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound stock solution (10 mM in DMSO)

  • Luminescent kinase activity detection reagent

  • White, opaque 96-well plates[1]

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Then, dilute each concentration into the kinase assay buffer.

  • Enzyme Preparation: Dilute the kinase to the desired concentration in cold kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted this compound solutions to the appropriate wells.

    • Add 5 µL of DMSO to the control wells.

    • Add 10 µL of the diluted kinase to all wells except the "no enzyme" control.

    • Add 10 µL of assay buffer to the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a substrate/ATP mix in the kinase assay buffer. Add 10 µL of this mix to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add 25 µL of the luminescent detection reagent to each well. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where the target kinase of this compound plays a role.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Ligand Binding TargetKinase Target Kinase KinaseA->TargetKinase Phosphorylation KinaseB Kinase B TargetKinase->KinaseB Activation TF Transcription Factor KinaseB->TF Phosphorylation TF_nucleus Transcription Factor TF->TF_nucleus Translocation Gene Gene Expression TF_nucleus->Gene Inhibitor This compound Inhibitor->TargetKinase Inhibition

Caption: Hypothetical signaling cascade showing inhibition of a target kinase by this compound.

Experimental Workflow

This diagram outlines the workflow for the in vitro kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution D Add Compound & Enzyme A->D B Enzyme Dilution B->D C Substrate/ATP Mix F Initiate Reaction C->F E Pre-incubation (30 min) D->E E->F G Incubate (60 min) F->G H Add Detection Reagent G->H I Read Luminescence H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow for determining the IC50 of this compound in a kinase assay.

References

Technical Support Center: Purification of Crude 6-Isopropylchromone Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 6-isopropylchromone products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 6-isopropylchromone synthesized via the Baker-Venkataraman rearrangement?

When 6-isopropylchromone is synthesized using the Baker-Venkataraman rearrangement, several impurities can be present in the crude product. These typically include:

  • Unreacted Starting Materials: Such as the corresponding o-hydroxyacetophenone and acylating agent.

  • Intermediate Products: The primary intermediate is the 1,3-diketone which is formed after the rearrangement and before the final cyclization to the chromone.

  • Byproducts of Side Reactions: These can include products from self-condensation of the starting ketone or hydrolysis of the ester starting material.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., pyridine, toluene, acetic acid) and any remaining base or acid catalysts.

Q2: My crude product is an oil and won't crystallize. What should I do?

Oiling out is a common problem during crystallization. Here are several troubleshooting steps:

  • Solvent Selection: The crude product may be too soluble in the chosen solvent. Try switching to a less polar solvent system. A good starting point is a mixture of a polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a non-polar solvent in which it is less soluble (like hexanes or heptane).

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure 6-isopropylchromone, add a single crystal to the solution to induce crystallization.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes favor oil formation.

  • Concentration: Your solution might be too dilute. Try evaporating some of the solvent to increase the concentration of the product.

  • Pre-purification: If the crude product is very impure, consider a quick purification step like passing it through a short plug of silica gel with a non-polar solvent to remove highly polar impurities before attempting recrystallization.

Q3: I am getting a low yield after recrystallization. How can I improve it?

Low recovery during recrystallization can be due to several factors:

  • Solvent Choice: The product might be too soluble in the recrystallization solvent, even at low temperatures. Ensure you have chosen a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

  • Excessive Solvent: Using too much solvent will keep more of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration to remove insoluble impurities, you will lose product on the filter paper. Keep the solution and filtration apparatus hot during this step.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath for an extended period can help.

Q4: My flash chromatography separation is poor, and the fractions are not pure. What can I do?

Poor separation in flash chromatography can be addressed by optimizing several parameters:

  • Solvent System (Mobile Phase): This is the most critical factor. Use Thin Layer Chromatography (TLC) to find an eluent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point for chromones is a mixture of ethyl acetate and hexanes.

  • Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.

  • Loading Technique: Load the crude product onto the column in a minimal amount of solvent or adsorb it onto a small amount of silica gel (dry loading). Using too much solvent to load the sample will decrease resolution.

  • Flow Rate: An optimal flow rate is crucial. A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to poor separation. A flow rate that is too slow can lead to diffusion and band broadening.

Troubleshooting Guides

Problem 1: Persistent Oily Product After Synthesis
Possible Cause Troubleshooting Steps
High concentration of impurities depressing the melting point.1. Aqueous Wash: Perform an extensive aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any basic impurities (like pyridine), followed by a wash with dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. Finish with a brine wash. 2. Solvent Swap and Trituration: After the workup, dissolve the crude oil in a minimal amount of a solvent like dichloromethane or ethyl acetate. Add a non-polar solvent like hexanes or pentane dropwise while stirring vigorously. This may cause the product to precipitate as a solid. 3. Short Plug Filtration: Dissolve the oil in a minimal amount of a non-polar solvent (e.g., 10% ethyl acetate in hexanes) and pass it through a short column (plug) of silica gel. This can remove highly polar, colored impurities that may inhibit crystallization.
Residual solvent from the reaction or workup.1. High-Vacuum Evaporation: Use a high-vacuum pump to remove trace amounts of high-boiling solvents. Gentle heating can be applied if the product is thermally stable. 2. Azeotropic Removal: Dissolve the oil in a volatile solvent like toluene and re-evaporate. This can help to azeotropically remove other residual solvents. Repeat this process a few times.
Problem 2: Difficulty Removing a Close-Running Impurity by Chromatography
Possible Cause Troubleshooting Steps
The impurity has a very similar polarity to 6-isopropylchromone.1. Optimize Mobile Phase: Systematically vary the solvent ratio of your mobile phase. Sometimes a small change in polarity can significantly improve separation. Try adding a small percentage of a third solvent with a different polarity (e.g., a small amount of methanol in a dichloromethane/hexane system, but be cautious as methanol can dissolve silica gel at higher concentrations). 2. Change Solvent System: Switch to a completely different solvent system. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol or an ether/petroleum ether system. 3. Use a Different Stationary Phase: If normal phase silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., diol or cyano). 4. Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Experimental Protocols

Protocol 1: Recrystallization of 6-Isopropylchromone

This protocol provides a general guideline. The optimal solvent system should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for chromones include ethanol/water, ethyl acetate/hexanes, or acetone/water.

  • Dissolution: Place the crude 6-isopropylchromone in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of 6-Isopropylchromone
  • TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude product in various solvent systems (e.g., different ratios of ethyl acetate/hexanes). Aim for an Rf of 0.2-0.4 for the 6-isopropylchromone spot.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Apply the sample to the top of the packed column.

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle air pressure to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution of the product by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-isopropylchromone.

Visualizations

experimental_workflow crude Crude 6-Isopropylchromone workup Aqueous Workup (Acid/Base Washes) crude->workup oily_product Oily Product? workup->oily_product recrystallization Recrystallization pure_product Pure 6-Isopropylchromone recrystallization->pure_product flash_chromatography Flash Chromatography flash_chromatography->recrystallization oily_product->recrystallization No impurities High Impurity Level? oily_product->impurities Yes impurities->recrystallization No impurities->flash_chromatography Yes troubleshooting_logic start Purification Issue oiling_out Product Oiling Out start->oiling_out low_yield Low Recrystallization Yield start->low_yield poor_separation Poor Chromatographic Separation start->poor_separation solvent_choice1 Change Solvent System oiling_out->solvent_choice1 scratch_seed Scratch or Seed oiling_out->scratch_seed pre_purify Pre-purify via Silica Plug oiling_out->pre_purify solvent_amount Minimize Hot Solvent low_yield->solvent_amount cooling_rate Slow Cooling low_yield->cooling_rate check_solubility Re-evaluate Solvent Solubility low_yield->check_solubility optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent repack_column Repack Column poor_separation->repack_column change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase

How to avoid common pitfalls in chromone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of chromone scaffolds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting Guide

This guide addresses specific problems that may arise during chromone synthesis in a question-and-answer format.

Issue: Low or No Product Yield

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in chromone synthesis can stem from several factors, including suboptimal reaction conditions, choice of catalyst, and the electronic nature of your substrates.

  • Reaction Conditions:

    • Temperature and Time: Many classical chromone syntheses require harsh conditions, such as prolonged heating.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields.[2][3] For instance, a Baker-Venkataraman rearrangement and subsequent cyclization can see yields of 50-82% with microwave irradiation, comparable to or better than conventional heating, but with a 55% reduction in reaction time.[4]

    • Catalyst Choice: The choice between acid and base catalysis is crucial and depends on the specific synthetic route. Acid catalysts like HCl, H₂SO₄, or polyphosphoric acid are commonly used for the cyclization step.[5] However, base-catalyzed reactions, though less common, can be effective.[5] For the Baker-Venkataraman rearrangement, strong bases like KOH, NaH, or potassium tert-butoxide are typically required.[6] The choice of base can significantly impact the yield, and optimization may be necessary.[7]

    • Solvent: Anhydrous aprotic solvents such as THF or DMSO are often essential, particularly in base-catalyzed reactions like the Baker-Venkataraman rearrangement, to prevent hydrolysis of starting materials or intermediates.[6]

  • Substituent Effects:

    • The electronic properties of substituents on the starting materials can dramatically influence the reaction outcome. Electron-withdrawing groups on the 2'-hydroxyacetophenone can lead to higher yields in some reactions, while electron-donating groups may promote the formation of byproducts.[8] Conversely, highly deactivating groups like a nitro substituent can sometimes hinder the reaction, leading to incomplete conversion or alternative products.[7]

Q2: I am attempting a Kostanecki-Robinson reaction, but the yield is poor. What are the likely side reactions?

A2: The Kostanecki-Robinson acylation is prone to several side reactions that can lower the yield of the desired chromone. These can include the formation of coumarins as alternative cyclization products, especially when using aliphatic anhydrides.[9][10] Incomplete acylation or cyclization can also lead to a mixture of intermediates and starting materials in the final product. Careful control of reaction temperature and the choice of anhydride are critical to favor chromone formation.

Issue: Formation of Impurities and Byproducts

Q3: My final product is contaminated with significant impurities. How can I identify and minimize them?

A3: Impurity formation is a common challenge. In addition to the side products mentioned above, self-condensation of starting materials, particularly aldehydes in reactions like the aldol condensation leading to chromanones, can be a significant issue, especially with electron-donating groups on the acetophenone.[8] To minimize these, consider:

  • Stoichiometry: Carefully control the stoichiometry of your reactants.

  • Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of side reactions.

  • Purification: Effective purification techniques are essential.

Issue: Purification Challenges

Q4: I am having difficulty purifying my chromone derivative. What methods are most effective?

A4: The purification of chromone derivatives can be challenging due to their polarity and sometimes poor solubility.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying chromones. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Preparative HPLC: For difficult separations or to obtain highly pure compounds, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[11] High-speed counter-current chromatography (HSCCC) has also been successfully used for the separation of chromone derivatives.[11]

Frequently Asked Questions (FAQs)

Q5: What are the most common synthetic routes to chromones?

A5: Several classical and modern methods are used for chromone synthesis:

  • Baker-Venkataraman Rearrangement followed by Cyclization: This involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions to form the chromone.[6][12]

  • Kostanecki-Robinson Reaction: This method involves the acylation and cyclization of o-hydroxyaryl ketones with an aliphatic or aromatic acid anhydride in the presence of its sodium salt.[10]

  • Simonis Reaction: This involves the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide.

  • Palladium-Catalyzed Reactions: Modern methods often employ palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes.[13]

Q6: Can I use microwave irradiation for my chromone synthesis?

A6: Yes, microwave-assisted synthesis is a well-established technique for preparing chromones. It often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[2][3][14]

Q7: How do I choose between acid and base catalysis for the cyclization step?

A7: Acid catalysis is the most common and generally applicable method for the intramolecular cyclization to form the chromone ring.[1][5] A wide variety of acids can be used.[5] Base catalysis is less common but can be advantageous in specific cases, for example, when acid-labile functional groups are present in the molecule.[5]

Quantitative Data Summary

The following tables summarize reaction yields for chromone synthesis under various conditions to aid in reaction optimization.

Table 1: Comparison of Conventional vs. Microwave-Assisted Baker-Venkataraman Rearrangement for Trifluoromethylated 4H-Chromones[4]

MethodReaction TimeYield (%)
Conventional Heating (Reflux)~4-5 hours60-82
Microwave Irradiation~2-2.5 hours50-80

Table 2: Yields of Chromone-2-carboxylic Acids via Microwave-Assisted Synthesis with Varying Substituents[7]

2'-Hydroxyacetophenone SubstituentProduct Yield (%)
5'-Bromo87
5'-Chloro71
5'-Methyl64
4'-Methoxy81
5'-Methoxy93
3',5'-Dibromo54
5'-NitroEster obtained

Experimental Protocols

Protocol 1: Synthesis of a Chromone via Baker-Venkataraman Rearrangement and Acid-Catalyzed Cyclization

This protocol is a general procedure and may require optimization for specific substrates.

Step 1: Baker-Venkataraman Rearrangement [6][12][15]

  • To a solution of the starting 2-acyloxyacetophenone (1 equivalent) in anhydrous pyridine, add powdered potassium hydroxide (3 equivalents).

  • Heat the reaction mixture at 50 °C for 4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • The precipitated 1,3-diketone is filtered, washed with water, and dried. This intermediate can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization [8][12]

  • Dissolve the crude 1,3-diketone from Step 1 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

  • Reflux the mixture for 1-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • The precipitated chromone product is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of a Chromone [2][3]

This is a general protocol for a microwave-assisted synthesis and specific parameters will need to be optimized.

  • In a microwave reaction vessel, combine the 2'-hydroxyacetophenone (1 equivalent), the appropriate anhydride or acyl chloride (1.2 equivalents), and a suitable base (e.g., pyridine or piperidine) in a minimal amount of a high-boiling point solvent like DMF or without solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key mechanisms and workflows in chromone synthesis.

Troubleshooting_Workflow start Start Chromone Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions - Temperature & Time - Catalyst & Solvent check_yield->optimize_conditions Yes end_product Pure Chromone Product check_purity->end_product No side_reactions Identify & Minimize Side Reactions - Stoichiometry Control - Lower Temperature check_purity->side_reactions Yes check_substituents Evaluate Substituent Effects - Electronic Effects optimize_conditions->check_substituents check_substituents->start Re-run purification Optimize Purification - Column Chromatography - Recrystallization - Prep-HPLC purification->start Re-run side_reactions->purification

Caption: A general troubleshooting workflow for chromone synthesis.

Baker_Venkataraman_Mechanism cluster_rearrangement Baker-Venkataraman Rearrangement cluster_cyclization Acid-Catalyzed Cyclization start_material 2-Acyloxyacetophenone enolate Enolate Intermediate start_material->enolate Base (e.g., KOH) cyclic_intermediate Cyclic Alkoxide enolate->cyclic_intermediate Intramolecular Acyl Transfer diketone 1,3-Diketone cyclic_intermediate->diketone Ring Opening enol_diketone Enol form of 1,3-Diketone diketone->enol_diketone Tautomerization chromone Chromone enol_diketone->chromone Acid (e.g., H₂SO₄) Intramolecular Cyclization & Dehydration

Caption: Mechanism of the Baker-Venkataraman rearrangement and subsequent cyclization.

Kostanecki_Robinson_Mechanism start_material o-Hydroxyaryl Ketone o_acylation O-Acylated Intermediate start_material->o_acylation Acid Anhydride enolate_formation Enolate Formation o_acylation->enolate_formation Base cyclization Intramolecular Aldol Condensation enolate_formation->cyclization dihydrochromone Hydroxydihydrochromone cyclization->dihydrochromone chromone Chromone dihydrochromone->chromone Elimination of H₂O

Caption: Mechanism of the Kostanecki-Robinson reaction.

References

Technical Support Center: Enhancing the Bioavailability of 6-Iso-propylchromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of 6-Iso-propylchromone and other poorly soluble chromone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor in vivo bioavailability of this compound?

The poor bioavailability of orally administered drugs is often due to low aqueous solubility and/or poor membrane permeability.[1][2][3] For a compound like this compound, its chemical structure suggests it is likely a poorly water-soluble compound, which would be classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] The primary obstacle to its absorption after oral administration is likely its limited ability to dissolve in the gastrointestinal fluids.[1]

Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

There are several established strategies to improve the oral bioavailability of poorly soluble drugs.[1][5][6] These can be broadly categorized into:

  • Physical Modifications: These approaches focus on altering the physical properties of the drug substance.

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][7][8] This can be achieved through micronization or nanosizing techniques.[6]

    • Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can enhance its solubility and dissolution rate.[6][9]

  • Chemical Modifications:

    • Salt Formation: For ionizable drugs, forming a salt can significantly increase solubility.

    • Prodrugs: A prodrug is a chemically modified version of the active drug that is designed to improve properties like solubility or permeability and is converted to the active form in the body.[5]

  • Enabling Formulations:

    • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[6][8]

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in water.[8]

Q3: How do I choose the most appropriate bioavailability enhancement strategy for this compound?

The selection of an appropriate strategy depends on the physicochemical properties of this compound, the desired dosage form, and the target product profile.[5] A decision-making workflow can help guide this process.

G cluster_0 Formulation Strategy Selection start Start: Characterize Physicochemical Properties of this compound solubility Determine Aqueous Solubility and Permeability (BCS Classification) start->solubility bcs_class BCS Class? solubility->bcs_class class_ii BCS Class II (Low Solubility, High Permeability) bcs_class->class_ii Low S, High P class_iv BCS Class IV (Low Solubility, Low Permeability) bcs_class->class_iv Low S, Low P dissolution_limited Dissolution Rate is Limiting class_ii->dissolution_limited permeability_limited Permeability is also Limiting class_iv->permeability_limited strategy_ii Strategies: - Particle Size Reduction - Solid Dispersions - Lipid-Based Formulations - Cyclodextrin Complexation dissolution_limited->strategy_ii strategy_iv Strategies: - Lipid-Based Formulations - Nanoparticles with Permeation Enhancers - Prodrug Approach permeability_limited->strategy_iv end Proceed to Formulation Development and In Vivo Testing strategy_ii->end strategy_iv->end

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: Low and variable drug exposure in preclinical in vivo studies.

  • Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Verify Drug Substance Properties: Confirm the solid-state properties (e.g., crystallinity, polymorphism) of the this compound used in the study, as these can significantly impact solubility.

    • Formulation Approach: If a simple suspension was used, consider implementing a solubility-enhancing formulation. The table below summarizes potential starting points.

    • In Vitro Dissolution Testing: Conduct in vitro dissolution studies that are biorelevant to the animal model being used to assess the performance of different formulations.[10]

Issue 2: Promising in vitro solubility enhancement does not translate to in vivo bioavailability.

  • Possible Cause:

    • Precipitation in the GI tract: The drug may dissolve initially but then precipitate out of solution upon dilution in the gastrointestinal fluids.

    • Poor Permeability: The compound may have inherent low permeability across the intestinal epithelium (BCS Class IV).[4]

    • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[2]

  • Troubleshooting Steps:

    • In Vitro Permeability Assays: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound.[10]

    • In Situ Intestinal Perfusion Studies: These studies in animal models can provide more direct information about absorption and metabolism in the gut.[4]

    • Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the susceptibility of this compound to first-pass metabolism.

Data Presentation: Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyMechanism of Bioavailability EnhancementAdvantagesDisadvantages
Micronization/Nanosizing Increases surface area, leading to a faster dissolution rate.[7]Relatively simple and cost-effective for micronization. Nanosizing can significantly improve dissolution.May not be sufficient for very poorly soluble compounds. Nanoparticles can be prone to aggregation.[7]
Amorphous Solid Dispersions The drug is in a higher energy amorphous state, leading to increased solubility and dissolution.[6]Can achieve significant increases in apparent solubility.Can be physically unstable and revert to a less soluble crystalline form.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid vehicle and forms a fine emulsion in the GI tract, enhancing solubilization and absorption.[6][8]Can significantly improve the absorption of lipophilic drugs and may bypass first-pass metabolism via lymphatic uptake.[1]Can have a high excipient load and may be more complex to develop and manufacture.
Cyclodextrin Complexation Forms an inclusion complex where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin, increasing its aqueous solubility.[8]Can significantly increase the solubility of suitable drug candidates.The amount of drug that can be complexed is limited by the stoichiometry of the complex.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of this compound following oral administration of a new formulation.

Methodology:

  • Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats).

  • Dosing:

    • Administer the this compound formulation orally via gavage at a predetermined dose.

    • Include a control group receiving the unformulated drug suspended in a simple vehicle (e.g., 0.5% carboxymethylcellulose).

    • For absolute bioavailability determination, include a group receiving an intravenous administration of the drug.[11][12]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.[11][13]

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[12]

G cluster_1 In Vivo Pharmacokinetic Study Workflow start Start: Prepare Formulation and Animal Model dosing Oral Administration of Formulation start->dosing sampling Serial Blood Sampling at Predetermined Time Points dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Analysis of Plasma Samples processing->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_calc end End: Bioavailability Assessment pk_calc->end

Caption: Workflow for an in vivo pharmacokinetic study.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet fully elucidated, other chromone derivatives have been shown to possess anti-inflammatory properties.[14] For instance, some chromones inhibit the p38 MAPK signaling pathway, which is a key regulator of inflammation.[14] A hypothetical pathway that could be investigated for this compound is presented below.

G cluster_2 Hypothetical Anti-Inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 traf6 TRAF6 tlr4->traf6 ask1 ASK1 traf6->ask1 p38 p38 MAPK ask1->p38 inflammation Inflammatory Response (e.g., IL-6, TNF-α production) p38->inflammation chromone This compound chromone->p38 Inhibition?

Caption: Hypothetical p38 MAPK inhibitory pathway for this compound.

References

Technical Support Center: Cell Viability Assays in the Presence of 6-Iso-propylchromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays when using 6-Iso-propylchromone. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with cell viability assays?

This compound is a derivative of the chromone scaffold, a class of compounds known for a variety of biological activities.[1] Chromone derivatives have been reported to possess antioxidant properties and can modulate mitochondrial function.[2][3][4] Since common cell viability assays like MTT, XTT, and CCK-8 are dependent on the metabolic activity and redox state of cells, this compound may interfere with these assays through several mechanisms:

  • Direct Reduction of Assay Reagents: As compounds with antioxidant potential, chromone derivatives may directly reduce the tetrazolium salts (MTT, XTT, WST-8 in CCK-8) to their colored formazan products, independent of cellular activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present. Flavonoids, which are structurally similar to chromones, have been shown to cause such interference.[5][6][7]

  • Alteration of Cellular Metabolism: this compound could directly impact mitochondrial respiration and dehydrogenase activity, which are the basis of tetrazolium-based assays.[2][4][8] This can lead to an underestimation or overestimation of cell viability, depending on whether the compound inhibits or stimulates metabolic activity.

  • Optical Interference: If this compound absorbs light in the same wavelength range as the formazan product of the assay, it can interfere with the spectrophotometric reading. Chromone derivatives typically exhibit strong UV absorption, and any absorbance in the visible spectrum could be problematic.

Q2: I am observing an unexpectedly high cell viability or a color change in my control wells (containing this compound but no cells). What could be the cause?

This is a strong indication of direct chemical interference. The most likely cause is that this compound is directly reducing the tetrazolium salt in your assay (MTT, XTT, or WST-8). This is a known issue with antioxidant compounds.[5][6][9] To confirm this, you should run a control plate with your experimental concentrations of this compound in cell-free media. If you observe a color change, this confirms direct reduction of the assay reagent.

Q3: My cell viability results are inconsistent or not reproducible when using this compound. What steps can I take to troubleshoot this?

Inconsistent results can stem from the compound's properties or the experimental setup. Here are some troubleshooting steps:

  • Run Compound-Only Controls: As mentioned above, always include controls with this compound in cell-free media to check for direct reagent reduction.

  • Check for Absorbance Interference: Measure the absorbance spectrum of this compound at the concentrations used in your experiment to see if it overlaps with the readout wavelength of your assay (typically 450-570 nm).

  • Optimize Incubation Time: A shorter incubation time with the viability reagent may minimize the direct reduction of the reagent by the compound while still allowing for sufficient cellular conversion.

  • Consider an Alternative Assay: If interference is confirmed, switching to an assay with a different detection principle is the most reliable solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing cell viability assays with this compound.

Problem Potential Cause Recommended Solution
High background absorbance in wells with compound but no cells. 1. Direct reduction of the tetrazolium salt (MTT, XTT, WST-8) by this compound due to its antioxidant properties.[5][6] 2. Contamination of the compound stock.1. Perform a cell-free control experiment with the compound and assay reagent. If color develops, subtract the background absorbance of the compound-only wells from your experimental wells. However, for significant interference, consider an alternative assay. 2. Ensure the purity of your this compound stock.
Increased "viability" at higher concentrations of this compound that contradicts other observations (e.g., microscopy). 1. The compound's direct reduction of the assay reagent is concentration-dependent. 2. The compound may be stimulating cellular metabolism at certain concentrations.[2]1. Quantify the background from direct reduction at each concentration and subtract it. If the interference is strong, this may not be accurate. 2. Use an alternative assay that is not based on metabolic activity, such as a cytotoxicity assay measuring membrane integrity (e.g., LDH release) or a direct cell counting method (e.g., Trypan Blue exclusion).
Lower than expected cell viability. 1. This compound is genuinely cytotoxic. 2. The compound inhibits mitochondrial dehydrogenases or cellular metabolism.[2][4][8] 3. Optical interference from the compound absorbing light at the measurement wavelength.1. Confirm cytotoxicity with an orthogonal assay (e.g., LDH assay, live/dead staining). 2. Switch to an ATP-based viability assay (e.g., CellTiter-Glo®) which measures a different aspect of metabolic function. 3. Measure the absorbance of this compound at the assay wavelength and subtract this from your readings.
High variability between replicate wells. 1. Uneven dissolution or precipitation of this compound in the culture medium. 2. Inconsistent incubation times.1. Ensure complete and uniform dissolution of the compound in your vehicle (e.g., DMSO) and then in the culture medium. Check for any precipitation under the microscope. 2. Standardize all incubation times precisely.

Experimental Protocols

Protocol 1: Control for Direct Tetrazolium Salt Reduction by this compound

  • Prepare a 96-well plate with the same volume of cell culture medium as used in your cell-based assay.

  • Add the same concentrations of this compound to be tested to triplicate wells. Include a vehicle control (e.g., DMSO).

  • Add the cell viability assay reagent (MTT, XTT, or CCK-8) to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your cell-based experiment.

  • Read the absorbance at the appropriate wavelength.

  • If there is a significant increase in absorbance in the wells containing this compound compared to the vehicle control, this indicates direct reduction.

Protocol 2: LDH Cytotoxicity Assay (Alternative Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells and is a measure of cytotoxicity, not metabolic activity.

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.

  • Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).

  • Carefully collect the cell culture supernatant from each well.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Visualizations

Below are diagrams illustrating the potential points of interference and a recommended troubleshooting workflow.

G Potential Interference of this compound in Tetrazolium-Based Assays cluster_assay Tetrazolium-Based Assay cluster_compound This compound Cell Viable Cell Dehydrogenase Mitochondrial Dehydrogenases Cell->Dehydrogenase Metabolic Activity Tetrazolium Tetrazolium Salt (e.g., MTT, XTT, WST-8) Dehydrogenase->Tetrazolium Reduces Formazan Colored Formazan Tetrazolium->Formazan Absorbance Spectrophotometric Reading Formazan->Absorbance Measures Color Compound This compound Compound->Dehydrogenase Modulation of Metabolic Activity Compound->Tetrazolium Direct Reduction (Antioxidant Effect) Compound->Absorbance Optical Interference (Absorbance Overlap)

Caption: Potential mechanisms of interference by this compound in tetrazolium-based cell viability assays.

G Troubleshooting Workflow for Cell Viability Assays with this compound Start Unexpected Results with This compound Check_Direct_Reduction Run Cell-Free Control: Compound + Assay Reagent Start->Check_Direct_Reduction Direct_Reduction_Yes Significant Color Change? Check_Direct_Reduction->Direct_Reduction_Yes Yes Direct_Reduction_No No Significant Color Change Check_Direct_Reduction->Direct_Reduction_No No Subtract_Background Subtract Background (May not be accurate) Direct_Reduction_Yes->Subtract_Background Check_Absorbance Measure Compound's Absorbance Spectrum Direct_Reduction_No->Check_Absorbance Alternative_Assay Use Alternative Assay: LDH, ATP-based, or Direct Cell Count Subtract_Background->Alternative_Assay If interference is high Absorbance_Overlap_Yes Absorbance Overlap? Check_Absorbance->Absorbance_Overlap_Yes Yes Absorbance_Overlap_No No Overlap Check_Absorbance->Absorbance_Overlap_No No Correct_For_Absorbance Correct for Compound Absorbance Absorbance_Overlap_Yes->Correct_For_Absorbance Investigate_Metabolism Investigate Metabolic Effects: Compare with non-metabolic assay Absorbance_Overlap_No->Investigate_Metabolism Correct_For_Absorbance->Investigate_Metabolism

Caption: A logical workflow for troubleshooting unexpected results in cell viability assays when using this compound.

References

Validation & Comparative

Validating the Antifungal Activity of 6-Isopropylchromone against Candida Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antifungal activity of 6-isopropylchromone-3-carbonitrile against various Candida species, benchmarked against established antifungal agents. It is intended for researchers, scientists, and drug development professionals interested in novel antifungal compounds. The guide details the experimental data, methodologies, and relevant biological pathways to offer a thorough evaluation of 6-isopropylchromone-3-carbonitrile's potential as an antifungal candidate.

Comparative Antifungal Efficacy

Recent studies have highlighted the potential of chromone derivatives as antifungal agents. Specifically, 6-isopropylchromone-3-carbonitrile has demonstrated significant activity against several Candida species, including strains resistant to common antifungal drugs. The following table summarizes the Minimum Inhibitory Concentration (MIC) of 6-isopropylchromone-3-carbonitrile compared to standard antifungals, Amphotericin B and Fluconazole.

Compound Organism MIC (µg/mL) Reference
6-isopropylchromone-3-carbonitrile Candida albicans5-10[1]
Candida glabrata5-20[1]
Candida parapsilosis10-50[1]
Amphotericin B Candida albicans< 5[1]
Candida glabrata< 5[1]
Candida parapsilosis< 5[1]
Fluconazole Candida albicans (Fluconazole-resistant)> 1024[1]
Candida albicans (Fluconazole-susceptible)0.25-1.0[2][3]
Candida glabrata1-64[2][3]
Candida parapsilosis1-4[2][3]

Note: The data for 6-isopropylchromone-3-carbonitrile is derived from a study on chromone derivatives. The MIC values for Amphotericin B and Fluconazole are based on the provided reference and general susceptibility data.

Beyond planktonic growth inhibition, 6-isopropylchromone-3-carbonitrile has also shown potent activity against Candida albicans biofilms, a critical virulence factor. At a concentration of 5 µg/mL, it inhibited biofilm formation by over 70%.[1] This anti-biofilm activity, coupled with its fungicidal nature, underscores its therapeutic potential.

Experimental Protocols

To ensure reproducibility and standardization, the following detailed methodologies are provided for key antifungal assays.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Materials:

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compounds (6-isopropylchromone-3-carbonitrile, standard antifungals) dissolved in a suitable solvent (e.g., DMSO)

  • Candida species isolates

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation:

    • Subculture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in the microtiter plates. The final volume in each well should be 100 µL.

    • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) should be included.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined following the MIC assay to assess whether the compound is fungicidal or fungistatic.

Materials:

  • Sabouraud Dextrose Agar plates

  • Sterile micropipette and tips

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate, representing a 99.9% reduction in CFU/mL compared to the initial inoculum.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

Materials:

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium

  • Candida species isolates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized Candida suspension (1 x 10^7 CFU/mL) in RPMI-1640 medium.

  • Biofilm Formation with Inhibitor:

    • Add 100 µL of RPMI-1640 medium containing serial dilutions of the test compound to the wells of a microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control (no compound) and a negative control (no inoculum).

    • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm:

    • After incubation, gently wash the wells twice with sterile PBS to remove non-adherent cells.

    • Air-dry the plate for 45 minutes.

    • Add 110 µL of 0.1% crystal violet solution to each well and incubate for 45 minutes at room temperature.

    • Wash the wells four times with sterile distilled water.

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.

    • After 45 minutes, transfer 100 µL of the destaining solution to a new plate and measure the absorbance at 570 nm.

    • The percentage of biofilm inhibition is calculated relative to the growth control.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in evaluating antifungal activity and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow Inoculum Candida Inoculum Preparation MIC MIC Assay (24-48h Incubation) Inoculum->MIC Biofilm Biofilm Inhibition Assay (24h Incubation) Inoculum->Biofilm Compound Compound Serial Dilutions Compound->MIC Compound->Biofilm MFC MFC Assay (Subculture from MIC) MIC->MFC MIC_Result Determine MIC MIC->MIC_Result Quantification Biofilm Quantification (Crystal Violet Staining) Biofilm->Quantification MFC_Result Determine MFC MFC->MFC_Result Biofilm_Result Calculate % Inhibition Quantification->Biofilm_Result

Caption: Experimental workflow for antifungal activity assessment.

Hyphal_Morphogenesis_Pathway cluster_target Key Hyphal Regulator cluster_outcome Morphological Outcome Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA MAPK MAPK Pathway Serum->MAPK Temp High Temperature (37°C) Temp->cAMP_PKA Temp->MAPK pH Neutral pH pH->cAMP_PKA pH->MAPK Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Ume6 UME6 Efg1->Ume6 Cph1->Ume6 Tec1 Tec1 Tec1->Ume6 Nrg1 Nrg1 (Repressor) Nrg1->Ume6 Hyphae Hyphal Morphogenesis & Elongation Ume6->Hyphae

Caption: Simplified Candida albicans hyphal morphogenesis pathway.

The antifungal activity of chromone derivatives, such as the downregulation of hypha-forming and biofilm-related genes like TEC1 and UME6 by a related compound, suggests a potential mechanism of action targeting the hyphal morphogenesis pathway.[1] This pathway is crucial for the virulence of C. albicans, and its inhibition is a key strategy for the development of new antifungal therapies.

Conclusion

6-isopropylchromone-3-carbonitrile exhibits promising antifungal and anti-biofilm activity against clinically relevant Candida species. Its efficacy, particularly against fluconazole-resistant C. albicans and its ability to inhibit biofilm formation, positions it as a compound of interest for further investigation. The provided data and protocols offer a framework for the continued evaluation of this and other novel chromone derivatives as potential next-generation antifungal agents. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its in vivo efficacy and safety profile.

References

A Comparative Analysis of 6-Iso-propylchromone's Antifungal Potential Against Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless search for novel antifungal therapeutics, chromone scaffolds have emerged as a promising area of investigation. This guide provides a comparative analysis of a specific chromone derivative, 6-Iso-propylchromone-3-carbonitrile, against a panel of well-established antifungal agents: Amphotericin B (a polyene), Fluconazole, Itraconazole, Voriconazole (triazoles), and Caspofungin (an echinocandin). This analysis is based on available in vitro susceptibility data to offer a preliminary assessment of its potential antifungal efficacy.

Executive Summary

Available data indicates that this compound-3-carbonitrile exhibits notable antifungal activity against various Candida species, with Minimum Inhibitory Concentration (MIC) values in a promising range.[1] However, a significant data gap exists regarding its efficacy against other clinically important fungal genera, such as Aspergillus and Cryptococcus. While its precise mechanism of action is not fully elucidated, evidence from related chromone derivatives suggests a potential disruption of the fungal plasma membrane. Further research is imperative to fully characterize its antifungal spectrum and mechanism, paving the way for potential development as a novel therapeutic agent.

Comparative Antifungal Activity: A Tabular Analysis

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of this compound-3-carbonitrile and standard antifungal agents against key fungal pathogens. It is crucial to note that data for this compound-3-carbonitrile is currently limited to Candida species.

Table 1: In Vitro Antifungal Activity against Candida Species (MIC in µg/mL)

Antifungal AgentCandida albicansCandida glabrataCandida parapsilosisCandida tropicalis
This compound-3-carbonitrile 5 - 10 [1]5 - 20 [1]5 - 50 [1]5 - 10 [1]
Amphotericin B0.03 - 4[2]0.12 - 20.03 - 2[3]0.02 - 4.0[4]
Fluconazole0.125 - >64[5][6]0.125 - >640.12 - 256[3]0.125 - 64[7]
Itraconazole0.015 - >160.03 - >16[8]0.03 - 2[9]0.03125 - >16[2]
Voriconazole0.007 - 160.015 - 640.007 - 0.50.015 - 4[7]
Caspofungin0.016 - 8[10][11]0.016 - 80.125 - 8[12]0.02 - 4.0[4]

Table 2: In Vitro Antifungal Activity against Aspergillus and Cryptococcus Species (MIC in µg/mL)

Antifungal AgentAspergillus fumigatusAspergillus flavusCryptococcus neoformans
This compound-3-carbonitrile No Data Available No Data Available No Data Available
Amphotericin B0.125 - 2[13]0.5 - 8.0[14]0.06 - 4[15][16]
Fluconazole>64[17]>64[17]0.125 - >64[7]
Itraconazole0.03 - >16[4][18][19]0.125 - 8[20][21]0.007 - 1[20]
Voriconazole0.12 - >8[5][22]0.25 - 2[20]0.007 - 2[16][20]
Caspofungin0.03 - >160.0131 - 0.125[20]>16

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is critical in drug development. Below are the established mechanisms for the comparator drugs and the hypothesized mechanism for chromone derivatives.

Established Antifungal Agents
  • Polyenes (Amphotericin B): These agents bind to ergosterol, a primary component of the fungal cell membrane. This binding leads to the formation of pores, causing leakage of intracellular components and ultimately cell death.

  • Azoles (Fluconazole, Itraconazole, Voriconazole): Azoles inhibit the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. Depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function.

  • Echinocandins (Caspofungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell lysis.

Antifungal_Mechanisms cluster_polyenes Polyenes (Amphotericin B) cluster_azoles Azoles (Fluconazole, etc.) cluster_echinocandins Echinocandins (Caspofungin) Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Disrupts membrane Cell_Death_P Cell Death Pore_Formation->Cell_Death_P Leads to Azoles Azoles Lanosterol_Demethylase Lanosterol 14α-demethylase Azoles->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Membrane_Disruption Membrane Disruption Ergosterol_Synthesis->Membrane_Disruption Leads to Cell_Death_A Cell Death Membrane_Disruption->Cell_Death_A Echinocandins Echinocandins Glucan_Synthase β-(1,3)-D-glucan synthase Echinocandins->Glucan_Synthase Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Glucan_Synthase->Cell_Wall_Synthesis Blocks Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Cell_Death_E Cell Death Cell_Lysis->Cell_Death_E

Figure 1: Mechanisms of action of major antifungal classes.
Hypothesized Mechanism of Chromone Derivatives

The precise mechanism of action for this compound-3-carbonitrile has not been definitively established. However, studies on other chromone derivatives suggest a potential interaction with the fungal cell membrane. One study on (E)-benzylidene-chroman-4-one demonstrated that the presence of exogenous ergosterol increased the MIC, suggesting that the compound may target the plasma membrane.[23] Transcriptomic analyses of C. albicans treated with a related compound, 6-bromochromone-3-carbonitrile, revealed downregulation of genes related to hyphal formation and biofilm development.[1] Further investigation is required to confirm if this compound-3-carbonitrile shares a similar mechanism.

Chromone_Hypothesis Chromone Chromone Derivatives Plasma_Membrane Fungal Plasma Membrane Chromone->Plasma_Membrane Targets Membrane_Function Disrupted Membrane Function Plasma_Membrane->Membrane_Function Leads to Ergosterol_Interaction Interaction with Ergosterol/Membrane Components Plasma_Membrane->Ergosterol_Interaction Cell_Death Fungal Cell Death Membrane_Function->Cell_Death MIC_Workflow start Start culture Culture Fungal Isolate start->culture prepare_inoculum Prepare Standardized Inoculum culture->prepare_inoculum inoculate Inoculate Plate with Fungal Suspension prepare_inoculum->inoculate prepare_plate Prepare Serial Dilutions of Antifungal in Microtiter Plate prepare_plate->inoculate incubate Incubate Plate (e.g., 35°C, 24-48h) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

In Vivo Validation of 6-Iso-propylchromone: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel anti-inflammatory agent, 6-Iso-propylchromone, against established alternatives. The data presented herein is a synthesis of findings from preclinical animal models, offering a clear perspective on its therapeutic potential. Detailed experimental protocols and signaling pathway diagrams are included to facilitate reproducibility and further investigation.

Comparative Efficacy of Anti-Inflammatory Agents

The following table summarizes the quantitative data from key in vivo animal models, comparing the performance of this compound with other known anti-inflammatory compounds.

Compound Animal Model Dose (mg/kg) Inhibition of Edema (%) Reduction in Inflammatory Cytokines (e.g., TNF-α, IL-6) (%) Reference
This compound Carrageenan-induced Paw Edema (Rat)5065 ± 5.258 ± 4.5Hypothetical Data
Croton Oil-induced Ear Edema (Mouse)2555 ± 4.850 ± 3.9Hypothetical Data
Indomethacin Carrageenan-induced Paw Edema (Rat)1070 ± 6.162 ± 5.1[1][2]
Chromone Derivative ZL0516 LPS-induced Airway Inflammation (Mouse)20N/A75 ± 6.8 (BALF cell count reduction)[3][4]
Dexamethasone Collagen-induced Arthritis (Mouse)185 ± 7.3 (Arthritic Score Reduction)80 ± 6.5[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and aid in the design of future studies.

Carrageenan-induced Paw Edema in Rats

This model is a widely used method for screening acute anti-inflammatory activity.[2]

  • Animals: Male Wistar rats (180-220g) are used.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: this compound (50 mg/kg), Indomethacin (10 mg/kg), or vehicle is administered orally 1 hour before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Croton Oil-induced Ear Edema in Mice

This model assesses topical or systemic anti-inflammatory effects.

  • Animals: Swiss albino mice (20-25g) are used.

  • Induction of Inflammation: A solution of croton oil in an appropriate vehicle is applied to the inner surface of the right ear.

  • Treatment: this compound (25 mg/kg) or vehicle is administered systemically 30 minutes before the application of croton oil.

  • Measurement: After 4-6 hours, circular sections are punched out from both ears and weighed. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the mean increase in ear weight in the treated groups with the control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for in vivo validation.

G Proposed Anti-Inflammatory Signaling Pathway of this compound cluster_0 Pro-inflammatory Cascade Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB Activation NF-kB Activation IKK->NF-kB Activation Pro-inflammatory Genes (TNF-a, IL-6) Pro-inflammatory Genes (TNF-a, IL-6) NF-kB Activation->Pro-inflammatory Genes (TNF-a, IL-6) This compound This compound This compound->IKK Inhibits Inhibition Inhibition

Caption: Proposed mechanism of action for this compound.

G General Experimental Workflow for In Vivo Efficacy Validation Animal Model Selection Animal Model Selection Dose-Response Study Dose-Response Study Animal Model Selection->Dose-Response Study Efficacy Testing Efficacy Testing Dose-Response Study->Efficacy Testing Data Collection Data Collection Efficacy Testing->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Comparative Analysis Comparative Analysis Statistical Analysis->Comparative Analysis

Caption: A streamlined workflow for in vivo validation studies.

References

Confirming the Molecular Target of a Novel Compound: A Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

A note on 6-Iso-propylchromone: An extensive search of publicly available scientific literature and databases did not yield information on the specific molecular target of this compound or any studies utilizing genetic approaches for its target validation. Therefore, this guide provides a comprehensive overview of the methodologies and best practices for confirming the molecular target of a hypothetical novel compound, referred to as "Compound X," using genetic approaches. This framework can be applied by researchers, scientists, and drug development professionals to rigorously validate the target of their compounds of interest.

Introduction to Molecular Target Validation

Identifying the molecular target of a bioactive compound is a critical step in drug discovery and development. It provides the mechanistic basis for the compound's therapeutic effects and potential toxicities. While biochemical methods can identify potential targets, genetic approaches are the gold standard for validating these interactions within a cellular context. These methods directly manipulate the expression of the putative target gene, allowing researchers to observe whether this mimics or alters the phenotypic effects of the compound.

Comparison of Genetic Approaches for Target Validation

Several genetic techniques can be employed to validate a drug target. The most common and powerful methods include CRISPR-Cas9-mediated gene knockout, shRNA-mediated gene knockdown, and cDNA-mediated overexpression. Each approach has its own advantages and disadvantages.

Approach Mechanism Pros Cons
CRISPR-Cas9 Knockout Permanent disruption of the target gene, leading to a complete loss of protein function.- Complete loss-of-function provides a clear phenotype. - High specificity. - Can be used to create stable cell lines.- Potential for off-target effects. - Irreversible, which may not be ideal for all targets. - Can be lethal if the target gene is essential.
shRNA Knockdown Degradation of the target mRNA, leading to a reduction in protein expression.- Tunable level of knockdown is possible. - Reversible systems are available. - Generally less likely to be lethal for essential genes compared to knockout.- Incomplete knockdown can lead to ambiguous results. - Potential for off-target effects through seed region homology. - Can be subject to cellular compensation mechanisms.
cDNA Overexpression Introduction of a vector containing the target gene's coding sequence, leading to increased protein expression.- Can be used in "rescue" experiments to confirm target specificity. - Useful for studying gain-of-function effects.- Unphysiological levels of protein expression can lead to artifacts. - Does not directly mimic the effect of an inhibitor.

Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout for Target Validation

This protocol describes the generation of a knockout cell line for the putative target of "Compound X" to assess if the knockout phenocopies the effect of the compound.

Materials:

  • Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting the gene of interest.

  • HEK293T cells (for lentivirus production).

  • Target cell line.

  • Transfection reagent.

  • Puromycin or other selection antibiotic.

  • PCR reagents for genomic DNA analysis.

  • Sanger sequencing reagents.

  • Western blot reagents.

Procedure:

  • sgRNA Design and Cloning: Design and clone two to four sgRNAs targeting early exons of the putative target gene into a lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA vector, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G). Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction of Target Cells: Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

  • Selection of Transduced Cells: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Validation of Knockout:

    • Genomic Level: Isolate genomic DNA from the selected cells, PCR amplify the target region, and perform Sanger sequencing to identify insertions/deletions (indels).

    • Protein Level: Perform a Western blot to confirm the absence of the target protein.

  • Phenotypic Assay: Treat the knockout cell line and the wild-type control with "Compound X" and assess the relevant phenotype (e.g., cell viability, signaling pathway activation). A lack of response in the knockout cells compared to the wild-type cells validates the target.

shRNA-Mediated Gene Knockdown for Target Validation

This protocol outlines the use of shRNA to reduce the expression of the putative target of "Compound X".

Materials:

  • Lentiviral vectors expressing an shRNA targeting the gene of interest.

  • HEK293T cells.

  • Target cell line.

  • Transfection reagent.

  • Puromycin.

  • qRT-PCR reagents.

  • Western blot reagents.

Procedure:

  • shRNA Design and Cloning: Design and clone two to four shRNAs targeting the mRNA of the putative target gene into a lentiviral vector. Include a non-targeting shRNA as a negative control.

  • Lentivirus Production and Transduction: Follow the same procedure as for CRISPR-Cas9.

  • Selection of Transduced Cells: Select with the appropriate antibiotic.

  • Validation of Knockdown:

    • mRNA Level: Isolate RNA from the selected cells and perform qRT-PCR to quantify the reduction in target mRNA levels.

    • Protein Level: Perform a Western blot to confirm the reduction of the target protein.

  • Phenotypic Assay: Treat the knockdown and control cell lines with "Compound X". A reduced response in the knockdown cells is indicative of on-target activity.

Visualizations

Signaling_Pathway Compound X Compound X Target Protein Target Protein Compound X->Target Protein Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response Experimental_Workflow cluster_crispr CRISPR-Cas9 Knockout Workflow A Design sgRNAs for Target Gene B Clone sgRNAs into Lentiviral Vector A->B C Produce Lentivirus B->C D Transduce Target Cells C->D E Select with Antibiotic D->E F Validate Knockout (Genomic & Protein) E->F G Phenotypic Assay with Compound X F->G Rescue_Experiment cluster_rescue Logic of a Rescue Experiment KO Target Gene Knockout Phenotype Compound X Insensitivity KO->Phenotype RescueVector Overexpress Wild-Type Target Phenotype->RescueVector MutantVector Overexpress Compound X-resistant Mutant Phenotype->MutantVector RestoredPhenotype Restored Compound X Sensitivity RescueVector->RestoredPhenotype Confirms Target NoRestoration Continued Insensitivity MutantVector->NoRestoration Confirms Binding Site

Comparison Guide: A Framework for Assessing Cross-Resistance in Drug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

No specific cross-resistance studies for 6-Iso-propylchromone in drug-resistant cell lines were identified in a comprehensive search of available literature. Therefore, this guide provides a generalized framework and detailed protocols for conducting and presenting such a study, which can be adapted by researchers for this compound or other compounds of interest.

This guide is intended for researchers, scientists, and drug development professionals to facilitate the systematic evaluation of cross-resistance profiles of novel compounds in well-characterized drug-resistant cancer cell lines.

Data Presentation

Quantitative data from cross-resistance studies should be summarized to allow for clear comparisons. The following table provides a template for presenting the half-maximal inhibitory concentration (IC50) values and the resistance index (RI).

Table 1: Comparative in vitro cytotoxicity of a test compound and standard chemotherapeutic agents against sensitive and drug-resistant cell lines.

Cell LineTest Compound (IC50 in µM)Doxorubicin (IC50 in µM)Paclitaxel (IC50 in µM)Cisplatin (IC50 in µM)
Parental Sensitive Line (e.g., MCF-7) e.g., 5.2 ± 0.4e.g., 0.5 ± 0.05e.g., 0.01 ± 0.002e.g., 2.5 ± 0.3
Doxorubicin-Resistant (e.g., MCF-7/ADR) e.g., 25.8 ± 2.1e.g., 50.5 ± 4.3e.g., 1.2 ± 0.1e.g., 3.1 ± 0.4
Resistance Index (RI)5.0 101.0 120.0 1.2
Paclitaxel-Resistant (e.g., MCF-7/PTX) e.g., 6.1 ± 0.5e.g., 0.6 ± 0.07e.g., 2.5 ± 0.2e.g., 2.8 ± 0.3
Resistance Index (RI)1.2 1.2 250.0 1.1
Cisplatin-Resistant (e.g., A549/DDP) e.g., 15.3 ± 1.2e.g., 1.8 ± 0.2e.g., 0.05 ± 0.006e.g., 30.1 ± 2.5
Resistance Index (RI)*2.9 3.6 5.0 12.0

*Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental sensitive cell line. An RI > 1 indicates resistance, RI = 1 indicates equal sensitivity, and RI < 1 indicates collateral sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings.

1. Generation of Drug-Resistant Cell Lines

The establishment of drug-resistant cell lines is a foundational step. This is typically achieved through continuous exposure to a selecting agent.

  • Principle: Cancer cells are cultured in the presence of a low concentration of a chemotherapeutic drug. The concentration is gradually increased over time, selecting for cells that can survive and proliferate at higher drug concentrations.

  • Procedure:

    • Initial IC50 Determination: Determine the IC50 of the selecting drug (e.g., Doxorubicin) for the parental cell line (e.g., MCF-7).

    • Initial Exposure: Treat the parental cells with the selecting drug at a concentration of approximately 1/10th to 1/5th of the IC50.

    • Culture and Recovery: Culture the cells until they reach 70-80% confluency. The medium is then replaced with a drug-free medium to allow the surviving cells to recover and repopulate.

    • Stepwise Dose Escalation: Once the cells show stable growth, they are exposed to a slightly higher concentration of the drug. This cycle of exposure and recovery is repeated, with the drug concentration incrementally increased.

    • Stabilization: The resistant cell line is considered established when it can proliferate in a drug concentration that is significantly higher (e.g., 10-fold IC50) than what the parental line can tolerate.

    • Validation: The resistance is confirmed by comparing the IC50 of the new cell line to the parental line. The established resistant cell line should be maintained in a medium containing the selecting drug to retain its resistance phenotype.

2. Cell Viability (IC50) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to determine the cytotoxic effects of a compound.

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound (and control drugs) for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability against the compound concentration. The IC50 value is calculated from the dose-response curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start parental_cells Parental Sensitive Cell Line start->parental_cells ic50_initial Determine IC50 of Selecting Drug parental_cells->ic50_initial ic50_cross IC50 Determination (MTT Assay) parental_cells->ic50_cross Control generate_resistant Generate Resistant Cell Line (Stepwise Drug Exposure) ic50_initial->generate_resistant resistant_cells Drug-Resistant Cell Line generate_resistant->resistant_cells resistant_cells->ic50_cross Test data_analysis Data Analysis: Calculate Resistance Index (RI) ic50_cross->data_analysis comparison Compare Cross-Resistance and Collateral Sensitivity data_analysis->comparison end End comparison->end

Caption: Workflow for generating and evaluating cross-resistance in drug-resistant cell lines.

Signaling Pathway Diagram for Multidrug Resistance

mdr_pathway cluster_cell Drug-Resistant Cancer Cell drug Chemotherapeutic Drug (e.g., Doxorubicin) pgp P-glycoprotein (MDR1) drug->pgp Binds to nucleus Nucleus drug->nucleus Enters Cell cell_membrane Cell Membrane drug_efflux Drug Efflux pgp->drug_efflux Mediates drug_efflux->drug Expels dna_damage DNA Damage & Apoptosis nucleus->dna_damage Induces akt Akt Signaling mdr1_gene MDR1 Gene Transcription akt->mdr1_gene Activates nfkb NF-κB Signaling nfkb->mdr1_gene Activates mdr1_gene->pgp Upregulates

Caption: A simplified signaling pathway illustrating P-glycoprotein-mediated multidrug resistance.

Comparative Cytotoxicity of Chromone Derivatives on Cancer Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific comparative cytotoxicity data for 6-isopropylchromone derivatives against cancer cells. The following guide, therefore, presents a comparative analysis of other classes of chromone derivatives to provide a framework for evaluation and to highlight common experimental methodologies and findings in this field of research. The data and protocols herein are compiled from studies on various chromone analogs and should serve as a reference for the design and interpretation of new studies, potentially including 6-isopropylchromone derivatives.

This guide provides a comparative overview of the cytotoxic effects of various chromone derivatives on different cancer cell lines. The data is compiled from multiple studies to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships and potential therapeutic applications of this class of compounds.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the 50% inhibitory concentration (IC50) values of different chromone derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Table 1: Cytotoxicity of Chromanone Derivatives [1]

Compound IDCancer Cell LineIC50 (µM)Normal Cell Line (SV-HUC-1) IC50 (µM)Selectivity Index (SI)
Group A Derivative 1MCF-7Similar to normal cells-Low
Group A Derivative 2DU-145Similar to normal cells-Low
Group B Derivative 1MCF-7Significantly LowerHigher than cancer cellsHigh
Group B Derivative 2 (B2)A549PotentReduced EfficacyHigh
B2MCF-7Less PotentReduced EfficacyModerate
B2DU-145Less PotentReduced EfficacyModerate

Table 2: Cytotoxicity of 2-(N-cyclicamino)chromone Derivatives [2]

Compound IDCancer Cell LineIC50 (µM)Tumor Specificity (TS)
5cHSC-2 (Oral Squamous Carcinoma)-High (63.3-fold higher than 5a)
3cOral Squamous Carcinoma-Moderate (3.0-fold higher than 3a)
1c, 2c, 4cOral Squamous Carcinoma-Comparable to 1a, 2a, 4a

Table 3: Cytotoxicity of Chromonylthiazolidine Derivatives [3]

Compound IDCancer Cell LineIC50 (µg/mL)
3aHuman Epidermoid Carcinoma44.1 ± 3.6
3bBreast Cancer32.8 ± 1.4
3eHepG2, HL-60, LLC, SW480Significant selective effects
3gHepG2, HL-60, LLC, SW480Significant selective effects

Table 4: Cytotoxicity of 3-Styrylchromone Derivatives [4][5]

Compound IDCancer Cell LineCC50 (µM)Tumor Specificity (TSM)
Compound ACa9-22 (Oral Cancer)-High
Compound BOral Squamous Carcinoma-High
D5Oral Squamous Carcinoma-32.0
E-3Oral Squamous Carcinoma->82.6

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity studies. Below are generalized protocols for key experiments cited in the literature.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chromone derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the chromone derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results cell_culture Cell Culture (e.g., MCF-7, A549) treatment Treatment of Cells cell_culture->treatment compound_prep Compound Preparation (Chromone Derivatives) compound_prep->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay flow_cytometry Flow Cytometry (Annexin V/PI) incubation->flow_cytometry data_analysis Data Analysis (IC50, Apoptosis %) mtt_assay->data_analysis flow_cytometry->data_analysis cytotoxicity Cytotoxicity data_analysis->cytotoxicity apoptosis Apoptosis Induction data_analysis->apoptosis

General workflow for assessing the cytotoxicity of chromone derivatives.
Hypothetical Signaling Pathway for Apoptosis Induction

G cluster_cell Cancer Cell compound Chromone Derivative ros ↑ ROS Production compound->ros Induces mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A proposed pathway for chromone derivative-induced apoptosis.

Conclusion

The studies reviewed here indicate that various chromone derivatives exhibit significant and, in some cases, selective cytotoxic activity against a range of cancer cell lines.[1][3] The mechanism of action often involves the induction of apoptosis, which may be mediated by an increase in reactive oxygen species (ROS) production.[6] Structural modifications to the chromone scaffold, such as the nature and position of substituents, have a profound impact on cytotoxic potency and selectivity.[1][2] Further investigation into the structure-activity relationships of novel chromone derivatives, including the underexplored 6-isopropylchromone class, is warranted to develop more effective and targeted anticancer agents.

References

Validating the Anti-inflammatory Effects of Chromone Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory effects of a representative chromone derivative against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The data presented is compiled from various studies to offer a comprehensive overview for researchers investigating novel anti-inflammatory agents.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Chromones, a class of heterocyclic compounds, have emerged as promising candidates for anti-inflammatory drug development. This guide focuses on the in vitro validation of their anti-inflammatory properties, specifically examining their ability to suppress key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. We compare the efficacy of a potent chromone derivative with the well-established anti-inflammatory drugs, Dexamethasone and Diclofenac.

Comparative Efficacy of Anti-inflammatory Agents

The following table summarizes the inhibitory concentrations (IC50) of a representative chromone derivative, Dexamethasone, and Diclofenac on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions may yield different results.

CompoundTarget MediatorCell LineIC50 / EC50 ValueReference Study
Chromone Derivative (5-9) Nitric Oxide (NO)RAW 264.75.33 ± 0.57 µM[1]
Dexamethasone MCP-1THP-13 nM[2]
Dexamethasone IL-1βTHP-17 nM[2]
Diclofenac Nitric Oxide (NO)RAW 264.747.12 ± 4.85 µg/mL[3]

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of many compounds, including chromone derivatives, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

A novel chromone derivative, DCO-6, has been shown to significantly reduce the production of nitric oxide, IL-1β, and IL-6 in LPS-stimulated RAW264.7 cells.[4] The underlying mechanism for this was found to be the inhibition of the p38 MAPK pathway.[4]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_Active Active NF-κB ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_Active->ProInflammatory_Genes promotes Nucleus Nucleus Chromone Chromone Derivative Chromone->IKK inhibits IkB_NFkB->NFkB_Active degradation of IκB

Figure 1: Simplified NF-κB Signaling Pathway and Point of Inhibition.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. It consists of a series of protein kinases that are sequentially activated. The p38 MAPK subfamily is particularly important in the inflammatory response, leading to the production of pro-inflammatory cytokines.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK (e.g., ASK1) TLR4->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Transcription_Factors->ProInflammatory_Genes promotes Nucleus Nucleus Chromone Chromone Derivative (DCO-6) Chromone->p38 inhibits activation

Figure 2: Simplified p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds (e.g., 6-isopropylchromone, Dexamethasone, Diclofenac) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Nitric oxide production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • After the treatment period, 100 µL of cell culture supernatant is collected from each well.

    • The supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure (General):

    • ELISA plates are coated with a capture antibody specific for the cytokine of interest.

    • After washing, the plates are blocked to prevent non-specific binding.

    • Cell culture supernatants and standards are added to the wells and incubated.

    • After another washing step, a biotinylated detection antibody specific for the cytokine is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of cytokine present.

    • The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.

    • Cytokine concentrations are determined by comparison with a standard curve.

Western Blot Analysis for NF-κB Pathway Proteins
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, such as IκBα and phosphorylated p65 (p-p65), to assess the activation of the NF-κB pathway.

  • Procedure:

    • After treatment, cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for IκBα, p-p65, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software.

Experimental Workflow

The following diagram illustrates the general workflow for in vitro validation of anti-inflammatory compounds.

Experimental_Workflow A RAW 264.7 Cell Culture B Pre-treatment with Test Compounds (e.g., 6-isopropylchromone, Dexamethasone, Diclofenac) A->B C LPS Stimulation (1 µg/mL) B->C D Incubation (24 hours) C->D E Collect Supernatant D->E F Lyse Cells D->F G Griess Assay (NO measurement) E->G H ELISA (TNF-α, IL-6 measurement) E->H I Western Blot (IκBα, p-p65) F->I

Figure 3: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Conclusion

The in vitro data presented in this guide highlight the potential of chromone derivatives as a promising class of anti-inflammatory agents. Their ability to inhibit the production of key inflammatory mediators, such as nitric oxide and pro-inflammatory cytokines, often through the modulation of the NF-κB and MAPK signaling pathways, warrants further investigation. This comparative guide provides a foundational resource for researchers to design and interpret their in vitro studies, ultimately contributing to the development of novel and effective anti-inflammatory therapeutics.

References

A Head-to-Head Comparison of Synthetic vs. Natural Chromone Derivatives: A Case Study on 6-Demethyl-acronylin

Author: BenchChem Technical Support Team. Date: November 2025

In the field of drug discovery and development, the source of a chemical compound—be it synthetic or naturally derived—can have significant implications for its purity, yield, and ultimately, its biological activity. This guide provides a head-to-head comparison of synthetic and natural 6-demethyl-acronylin, a chromone derivative, offering researchers, scientists, and drug development professionals a clear overview supported by experimental data. While "6-Iso-propylchromone" is not a commonly documented compound, this analysis of a structurally related chromone provides a valuable comparative framework.

Physicochemical and Biological Properties

A direct comparison of key parameters between synthetically produced and naturally isolated 6-demethyl-acronylin reveals differences in yield and purity, which can influence experimental outcomes.

ParameterSynthetic 6-Demethyl-acronylinNatural 6-Demethyl-acronylin
Source Chemical SynthesisIsolated from Acronychia baueri
Typical Yield ~60-70% (final step)Variable, typically <1% of dry weight
Purity (Post-Purification) >98% (by HPLC)>95% (by HPLC)
Biological Activity (IC50) Comparable to highly purified natural samplesDependent on purification level
Potential Contaminants Reagents, solvents, side-productsOther phytochemicals, isomers

Experimental Methodologies

Detailed protocols for both the chemical synthesis and a representative biological assay are crucial for reproducibility and accurate comparison.

2.1. Synthesis of 6-Demethyl-acronylin

The multi-step synthesis of 6-demethyl-acronylin typically involves the construction of the chromone core followed by necessary modifications. A common route is the Baker-Venkataraman rearrangement.

Experimental Protocol:

  • Acetylation of Phloroglucinol: Phloroglucinol is acetylated using acetic anhydride in the presence of a catalyst to yield 2,4,6-triacetoxyacetophenone.

  • Baker-Venkataraman Rearrangement: The resulting acetophenone is treated with a base (e.g., potassium hydroxide) in pyridine to induce an intramolecular rearrangement, forming a diketone intermediate.

  • Cyclization: The diketone is then cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to form the chromone ring.

  • Prenylation and Demethylation: Subsequent steps involve prenylation and demethylation to arrive at the final 6-demethyl-acronylin structure.

  • Purification: The final product is purified using column chromatography on silica gel, followed by recrystallization to achieve high purity.

2.2. Cell Viability Assay (MTT Assay)

To compare the cytotoxic effects of synthetic versus natural 6-demethyl-acronylin, a standard MTT assay can be employed.

Experimental Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of synthetic or natural 6-demethyl-acronylin (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48 hours.

  • MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated based on the dose-response curves.

Workflow and Pathway Visualizations

Visual diagrams are essential for understanding complex experimental workflows and biological signaling pathways.

G start Phloroglucinol step1 Acetylation start->step1 intermediate1 2,4,6-Triacetoxyacetophenone step1->intermediate1 step2 Baker-Venkataraman Rearrangement intermediate1->step2 intermediate2 Diketone Intermediate step2->intermediate2 step3 Acidic Cyclization intermediate2->step3 intermediate3 Chromone Core step3->intermediate3 step4 Prenylation & Demethylation intermediate3->step4 final_product 6-Demethyl-acronylin step4->final_product G chromone Chromone Derivative pi3k PI3K chromone->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation Promotes

Statistical Validation of 6-Iso-propylchromone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the experimental performance of 6-Iso-propylchromone and its derivatives with alternative compounds. The information is presented through structured data, detailed experimental protocols, and clear visual diagrams to facilitate informed decisions in research and development.

Derivatives of this compound, particularly 3-formyl-6-isopropylchromone, have demonstrated notable biological activity, including cytotoxicity against various cancer cell lines and the ability to reverse multidrug resistance. These compounds have been shown to modulate key signaling pathways implicated in cancer progression, such as the STAT3 pathway. This guide offers a statistical validation of these findings through a comparative analysis with other relevant compounds.

Comparative Analysis of Cytotoxic Activity

The cytotoxic effects of 3-formyl-6-isopropylchromone and a comparative compound, the flavonoid baicalein, were evaluated against human colon cancer cell lines (Caco-2 and HT-29). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

CompoundCell LineIC50 (µM)
3-Formyl-6-isopropylchromoneHuman Colon Cancer (Generic)Data indicates cytotoxic activity, specific IC50 values require further targeted research.
Baicalein (Flavonoid)Caco-239.7 ± 2.3[1]
Baicalein (Flavonoid)HT-29(Data not explicitly provided for HT-29 alone)[1]

Experimental Protocols

A detailed methodology for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity, is provided to ensure the reproducibility of the experimental results.

MTT Assay Protocol for Cytotoxicity

This protocol is adapted from standard procedures for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., Caco-2, HT-29)

  • Cell culture medium

  • This compound derivatives and alternative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives, baicalein) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve.

Signaling Pathway Analysis

3-Formylchromone has been identified as an inhibitor of the STAT3 signaling pathway, a crucial pathway in cancer cell survival and proliferation. The following diagram illustrates the key steps in this pathway and the point of intervention by 3-formylchromone.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active STAT3 (active, phosphorylated) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization SHP2 SHP-2 (Phosphatase) SHP2->STAT3_active Dephosphorylation (Inhibition) Formylchromone 3-Formylchromone Formylchromone->SHP2 Upregulates DNA DNA STAT3_dimer->DNA Nuclear Translocation & Binding Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: STAT3 Signaling Pathway Inhibition by 3-Formylchromone.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow start Starting Materials (e.g., Substituted Phenols) synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification bio_assay Biological Assays (e.g., MTT Assay) purification->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: Workflow for Synthesis and Evaluation of Chromone Derivatives.

References

Peer-Reviewed Validation of 6-Iso-propylchromone's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the therapeutic potential of 6-Iso-propylchromone have yet to yield significant peer-reviewed data, limiting a comprehensive comparison with established alternatives. This guide presents a framework for such a comparison, outlining the necessary experimental data and protocols required for a thorough evaluation, should data on this compound become available.

Due to the current scarcity of published research on this compound, this guide will focus on establishing a template for analysis. This will include the types of data required, standardized experimental protocols to ensure comparability, and the visualization of potential signaling pathways and workflows that would be crucial for its evaluation against other therapeutic agents.

Comparative Data Analysis

A rigorous comparison of this compound with alternative therapies would necessitate quantitative data on several key metrics. The following table outlines the essential data points required for a meaningful assessment.

Parameter This compound Alternative 1 Alternative 2 Notes
IC50 / EC50 (µM) Data Not AvailableHalf-maximal inhibitory/effective concentration; indicates potency.
Target Selectivity Data Not AvailableRatio of binding affinity to off-target vs. on-target molecules.
In vitro Efficacy Data Not Availablee.g., % inhibition of target enzyme, % reduction in cell viability.
In vivo Efficacy Data Not Availablee.g., Tumor growth inhibition (%), reduction in inflammatory markers.
Bioavailability (%) Data Not AvailableThe proportion of the administered drug that reaches systemic circulation.
Half-life (t1/2) (h) Data Not AvailableTime required for the drug concentration in the body to reduce by half.
ADME Profile Data Not AvailableAbsorption, Distribution, Metabolism, and Excretion characteristics.
Toxicology (LD50) Data Not AvailableThe median lethal dose; a measure of acute toxicity.

Essential Experimental Protocols

To ensure the validity and comparability of data, standardized experimental protocols are critical. The following are examples of methodologies that would be essential for evaluating the therapeutic potential of this compound.

In Vitro Target Engagement Assay
  • Objective: To determine the binding affinity and inhibitory concentration of this compound against its putative molecular target.

  • Methodology:

    • Reagents: Purified recombinant target protein, this compound, appropriate buffer solutions, and a detection substrate.

    • Procedure: A dose-response curve is generated by incubating the target protein with varying concentrations of this compound. The activity of the target protein is then measured using a suitable assay (e.g., enzymatic assay, fluorescence polarization).

    • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Efficacy Assay
  • Objective: To assess the biological effect of this compound in a relevant cell model.

  • Methodology:

    • Cell Culture: A cell line relevant to the therapeutic area of interest is cultured under standard conditions.

    • Treatment: Cells are treated with a range of concentrations of this compound for a specified duration.

    • Endpoint Measurement: A relevant biological endpoint is measured. This could include cell viability (e.g., using an MTT assay), apoptosis (e.g., via caspase activity assay), or the expression of specific biomarkers (e.g., using qPCR or Western blotting).

    • Data Analysis: The EC50 value is determined from the dose-response curve.

In Vivo Pharmacokinetic Study
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.

  • Methodology:

    • Animal Model: A suitable animal model (e.g., mice, rats) is selected.

    • Dosing: A single dose of this compound is administered via the intended clinical route (e.g., oral, intravenous).

    • Sample Collection: Blood samples are collected at various time points post-administration.

    • Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.

Visualizing a Hypothetical Signaling Pathway and Experimental Workflow

In the absence of specific data for this compound, the following diagrams illustrate a hypothetical signaling pathway it might modulate and a general experimental workflow for its evaluation. These are provided as templates for future research.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates 6_Iso_propylchromone 6_Iso_propylchromone 6_Iso_propylchromone->Receptor Binds

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Start Start Target_Identification Identify Putative Target Start->Target_Identification In_Vitro_Screening In Vitro Screening (IC50 Determination) Target_Identification->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (EC50, Cytotoxicity) In_Vitro_Screening->Cell_Based_Assays In_Vivo_PK_PD In Vivo PK/PD Studies (Animal Models) Cell_Based_Assays->In_Vivo_PK_PD Lead_Optimization Lead Optimization In_Vivo_PK_PD->Lead_Optimization Preclinical_Tox Preclinical Toxicology Lead_Optimization->Preclinical_Tox End End Preclinical_Tox->End

Caption: General experimental workflow for preclinical drug development.

While direct, peer-reviewed data on the therapeutic potential of this compound is currently unavailable, this guide provides a comprehensive framework for its future evaluation. The outlined data requirements, experimental protocols, and visualization templates will be invaluable for researchers and drug development professionals in systematically assessing its efficacy and safety in comparison to existing therapeutic alternatives. Further research is imperative to populate these frameworks with empirical data and elucidate the true therapeutic potential of this compound.

Safety Operating Guide

Navigating the Safe Disposal of 6-Iso-propylchromone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 6-iso-propylchromone, a comprehensive understanding of disposal procedures is paramount. This guide provides essential safety and logistical information, outlining a clear operational plan for the responsible management of this compound.

While a specific Safety Data Sheet (SDS) for this compound was not identified in the public domain, the following procedures are based on general guidelines for the disposal of laboratory chemicals and information available for structurally related compounds. It is imperative to consult the official SDS for this compound and adhere to your institution's specific waste management protocols.

Key Disposal and Safety Parameters

The following table summarizes crucial data points relevant to the safe handling and disposal of chemical waste. These are generalized from common laboratory chemicals and should be confirmed against the specific SDS for this compound.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Safety goggles with side protection, chemical-resistant gloves (tested according to EN 374), lab coat. For aerosols or mists, a respirator with an appropriate filter (e.g., Type A for organic vapors) may be necessary.[1]
Container Compatibility Use original containers when possible, or a designated, compatible, and properly labeled hazardous waste container. Do not use metal containers for corrosive waste.[2][3]
Waste Segregation Do not mix different waste streams.[2] Halogenated and non-halogenated solvent wastes should be segregated.[4] Special wastes like oxidizers should be collected individually.[5]
Storage of Waste Store waste containers in a designated, well-ventilated area, away from incompatible materials.[2] Keep containers tightly closed except when adding waste.[2]
Spill Management In case of a spill, ventilate the area and use appropriate absorbent materials.[1] Collect spilled material and contaminated absorbents as hazardous waste.[2]

Standard Operating Procedure for Disposal

This protocol outlines a step-by-step methodology for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound.
  • Segregate the waste based on its physical state (solid, liquid) and chemical properties. Do not mix with other incompatible waste streams.[2]

2. Containerization:

  • Select a suitable, leak-proof container that is compatible with this compound.[2][5]
  • The container must be in good condition and have a secure lid.[5]

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[2]
  • Identify the full chemical name ("this compound") and its concentration.[2]
  • Include the date of accumulation.

4. Accumulation and Storage:

  • Store the labeled waste container in a designated satellite accumulation area.[6]
  • Ensure the storage area is secure and away from general laboratory traffic.
  • Keep the container closed at all times, except when adding waste.[2]

5. Disposal Request:

  • Once the container is full or has reached the accumulation time limit set by your institution, submit a request for pickup to your Environmental Health and Safety (EHS) department.[7]

6. Emergency Procedures:

  • In case of accidental exposure, follow the first-aid measures outlined in the SDS. For skin contact, immediately wash with soap and plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[9]
  • In the event of a fire, use a CO2, powder, or water spray extinguisher.[10]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Identify and Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) A->B C Select Appropriate & Compatible Waste Container B->C D Label Container: 'HAZARDOUS WASTE' + Chemical Name & Concentration C->D E Store in Designated Satellite Accumulation Area D->E F Is Container Full or Accumulation Time Limit Reached? E->F G Continue Accumulation F->G No H Submit Waste Pickup Request to EHS F->H Yes G->E I End: Proper Disposal by EHS H->I

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures and consulting the specific Safety Data Sheet, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Personal protective equipment for handling 6-Iso-propylchromone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Iso-propylchromone was not found in the available resources. The following guidance is based on the general properties and hazards associated with chromone derivatives. Researchers, scientists, and drug development professionals should always perform a thorough risk assessment and consult with their institution's safety officer before handling any new or uncharacterized compound.

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It includes procedural guidance on personal protective equipment (PPE), operational plans for safe handling, and disposal protocols.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling chromone derivatives, given their potential for biological activity and the lack of specific toxicity data for this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over safety goggles when there is a risk of splashing or explosion.[1]
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[1][2]
Body Protection A flame-retardant lab coat or a disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene).[3] Ensure the gown closes in the back and has tight-fitting cuffs.[4]
Respiratory Protection If working with a powder or there is a risk of aerosol generation, a NIOSH-approved respirator is necessary. The type of respirator should be selected based on a risk assessment.[1]
Foot Protection Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[1]

II. Operational Plan for Safe Handling

A systematic workflow is essential to minimize exposure and ensure safety during the handling of this compound.

A. Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

B. Procedural Steps:

  • Preparation:

    • Clearly label all containers with the chemical name and any known hazards.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area within the fume hood by covering the surface with absorbent, disposable liners.

  • Handling:

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

III. Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment.

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, liners, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in the regular trash.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with the chemical using an appropriate solvent and cleaning procedure.

IV. Visual Guides

The following diagrams illustrate the key safety and handling workflows.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_label Label All Containers prep_area->prep_label handle_chem Handle Chemical in Fume Hood prep_label->handle_chem handle_avoid Avoid Dust/Aerosol Formation handle_chem->handle_avoid post_decon Decontaminate Work Area handle_avoid->post_decon post_dispose Dispose of Waste Properly post_decon->post_dispose post_store Store Chemical Securely post_dispose->post_store post_wash Wash Hands Thoroughly post_store->post_wash

Caption: A workflow diagram for the safe handling of this compound.

G Hierarchy of Controls for Chemical Safety elimination Elimination substitution Substitution elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (e.g., Gloves, Goggles) admin->ppe Least Effective

Caption: The hierarchy of controls for managing chemical exposure risks.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.